molecular formula C9H9NO B1307912 o-Tolyloxyacetonitrile CAS No. 50635-21-7

o-Tolyloxyacetonitrile

Cat. No.: B1307912
CAS No.: 50635-21-7
M. Wt: 147.17 g/mol
InChI Key: PLUADOZOKWWDIF-UHFFFAOYSA-N
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Description

O-Tolyloxyacetonitrile is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-methylphenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-8-4-2-3-5-9(8)11-7-6-10/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUADOZOKWWDIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404809
Record name o-Tolyloxyacetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50635-21-7
Record name o-Tolyloxyacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-TOLYLOXY-ACETONITRILE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of o-Tolyloxyacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for o-tolyloxyacetonitrile, a valuable chemical intermediate. The content is tailored for an audience with a strong background in organic chemistry and is intended to support research and development efforts. This document outlines the core synthetic methodology, provides a detailed experimental protocol, and presents data in a structured format for ease of reference.

Introduction

This compound, also known as 2-(2-methylphenoxy)acetonitrile, is an organic compound with the chemical formula C₉H₉NO. Its structure, featuring a cyanomethyl ether linked to an o-cresol moiety, makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. The primary and most established method for its synthesis is the Williamson ether synthesis.

Core Synthesis Pathway: The Williamson Ether Synthesis

The most practical and widely applicable method for the preparation of this compound is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The synthesis involves the deprotonation of a phenol, in this case, o-cresol, to form a phenoxide ion. This is followed by the reaction of the phenoxide nucleophile with an alkyl halide, chloroacetonitrile.[2]

The general transformation is as follows:

Williamson_Ether_Synthesis cluster_conditions Reaction Conditions reactant1 o-Cresol conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat reactant2 Chloroacetonitrile product This compound conditions->product + NaCl

Caption: General scheme of the Williamson ether synthesis for this compound.

For the synthesis of aryl ethers, common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.[3] The reaction generally requires heating to proceed at a reasonable rate.

Detailed Experimental Protocol

The following protocol is a detailed, representative procedure for the synthesis of this compound based on established Williamson ether synthesis methodologies for similar phenolic compounds.

Materials:

  • o-Cresol (1.0 eq.)

  • Chloroacetonitrile (1.1 eq.)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stir bar

  • Heating mantle with a temperature controller

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add anhydrous potassium carbonate (1.5 eq.) and anhydrous DMF.

  • Addition of o-Cresol: To the stirred suspension, add o-cresol (1.0 eq.) via syringe.

  • Formation of the Phenoxide: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium o-cresolate.

  • Addition of Chloroacetonitrile: Add chloroacetonitrile (1.1 eq.) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with diethyl ether (3 x volume of DMF).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Charge flask with K₂CO₃ and DMF B Add o-Cresol A->B C Stir for 30 min B->C D Add Chloroacetonitrile C->D E Heat to 80-90 °C D->E F Monitor by TLC (4-8 h) E->F G Cool to RT F->G H Pour into water G->H I Extract with Diethyl Ether H->I J Wash with Brine I->J K Dry over MgSO₄ J->K L Filter K->L M Concentrate in vacuo L->M N Purify (Distillation/Chromatography) M->N

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

As of the date of this document, specific experimental quantitative data for this compound is not widely available in peer-reviewed literature. The following table summarizes the expected and predicted data for the compound.

ParameterDataSource
Molecular Formula C₉H₉NOPubChem
Molecular Weight 147.18 g/mol PubChem
Appearance Expected to be a colorless to pale yellow liquid or low-melting solidInferred
Yield 50-95% (expected for laboratory scale)[4]
Boiling Point Not reported; expected to be distillable under vacuum-
Melting Point Not reported-
¹H NMR Not reported-
¹³C NMR Not reported-
IR Spectroscopy Expected C≡N stretch ~2250 cm⁻¹, C-O-C stretch ~1250 cm⁻¹Inferred
Mass Spectrometry Predicted [M+H]⁺ m/z: 148.0757[5]

Conclusion

The synthesis of this compound is most effectively achieved through the Williamson ether synthesis, a robust and well-understood reaction. The provided protocol, based on analogous transformations, offers a reliable starting point for laboratory-scale preparation. While detailed experimental characterization data is currently sparse in the public domain, the established principles of organic synthesis allow for a high degree of confidence in the proposed methodology. Further experimental work is required to fully characterize the compound and optimize the reaction conditions for yield and purity.

References

An In-depth Technical Guide to the Physicochemical Properties of o-Tolyloxyacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Tolyloxyacetonitrile, also known as 2-(o-tolyloxy)acetonitrile, is an aromatic nitrile compound with potential applications in organic synthesis and as a building block in medicinal chemistry. Its structure, featuring a cyanomethyl group attached to an o-cresol via an ether linkage, imparts a unique combination of reactivity and physicochemical characteristics. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, a detailed experimental protocol for its synthesis, and an analysis of its expected spectroscopic characteristics.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes key available and predicted physicochemical properties to provide a foundational understanding of the compound.

PropertyValueSource
Molecular Formula C₉H₉NOPubChem[1]
Molecular Weight 147.17 g/mol Parchem[2], Sigma-Aldrich[3]
CAS Number 50635-21-7Parchem[2], Allschoolabs[4]
Predicted XlogP 2.2PubChem[1]
Physical State Solid (predicted)Inferred from related structures
Melting Point Not available
Boiling Point Not available
Density Not available
Solubility Expected to be soluble in common organic solvents such as ethers, and chlorinated solvents. Limited solubility in water is predicted.

Synthesis of this compound

A robust and widely used method for the synthesis of aryl ethers like this compound is the Williamson ether synthesis.[5][6][7] This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.

Reaction Scheme

The synthesis proceeds by the deprotonation of o-cresol with a suitable base to form the o-cresoxide anion, which then acts as a nucleophile and attacks chloroacetonitrile to displace the chloride ion, forming the desired ether linkage.

Experimental Protocol

This protocol is a generalized procedure based on the principles of the Williamson ether synthesis and may require optimization.

Materials:

  • o-Cresol

  • Chloroacetonitrile

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Preparation of the Phenoxide: To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of o-cresol (1.0 equivalent) in anhydrous DMF to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium o-cresoxide.

  • Nucleophilic Substitution: Cool the reaction mixture back to 0 °C.

  • Add chloroacetonitrile (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show the following signals:

  • Aromatic Protons: A complex multiplet in the range of δ 6.8-7.3 ppm, corresponding to the four protons on the benzene ring. The ortho, meta, and para protons will have distinct chemical shifts and coupling patterns.

  • Methylene Protons (-O-CH₂-CN): A singlet at approximately δ 4.8 ppm. The chemical shift is downfield due to the deshielding effects of the adjacent oxygen atom and the nitrile group.

  • Methyl Protons (-CH₃): A singlet at around δ 2.2 ppm, characteristic of a methyl group attached to an aromatic ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum is predicted to display nine distinct signals:

  • Nitrile Carbon (-C≡N): A signal in the range of δ 115-120 ppm.[8]

  • Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbon bearing the ether linkage (C-O) will be the most downfield, while the carbon bearing the methyl group will also have a characteristic chemical shift.

  • Methylene Carbon (-O-CH₂-CN): A signal around δ 55-65 ppm.

  • Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

  • C≡N Stretch: A sharp, medium-intensity absorption band around 2250-2230 cm⁻¹, characteristic of a nitrile group.[9]

  • C-O-C Stretch (Aryl Ether): Strong, characteristic absorptions in the region of 1270-1200 cm⁻¹ (asymmetric stretch) and 1075-1020 cm⁻¹ (symmetric stretch).

  • Aromatic C=C Stretch: Several medium to weak bands in the 1600-1450 cm⁻¹ region.

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[10]

  • Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹).[9]

Mass Spectrometry

In an electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) at m/z = 147. The fragmentation pattern would likely involve:

  • Loss of the cyanomethyl radical (•CH₂CN): This would lead to a fragment ion corresponding to the o-cresoxy cation at m/z = 107. This is often a major fragmentation pathway for aryl ethers.

  • Formation of the cyanomethyl cation ([CH₂CN]⁺): A peak at m/z = 40.

  • Fragmentation of the aromatic ring: Further fragmentation of the o-cresoxy cation could lead to characteristic peaks corresponding to the loss of CO and other neutral fragments.

Visualizations

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound via the Williamson ether synthesis.

Synthesis_Workflow o_cresol o-Cresol phenoxide o-Cresoxide Anion reaction Nucleophilic Substitution (SN2) o_cresol->reaction Reactant base Base (e.g., NaH) base->reaction Deprotonation chloroacetonitrile Chloroacetonitrile chloroacetonitrile->reaction Electrophile product This compound reaction->product Forms workup Work-up & Purification product->workup final_product Pure Product workup->final_product

Caption: Williamson ether synthesis of this compound.

Conclusion

This compound is a compound with significant potential in synthetic chemistry. While comprehensive experimental data on its physicochemical properties are limited, this guide provides a solid foundation based on established chemical principles and predictive models. The outlined synthesis protocol offers a practical starting point for its preparation, and the predicted spectroscopic data will be invaluable for its characterization. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this versatile molecule.

References

o-Tolyloxyacetonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 50635-21-7

This technical guide provides a comprehensive overview of o-Tolyloxyacetonitrile, also known as 2-(2-methylphenoxy)acetonitrile. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of published data, this guide summarizes the existing information and presents a generalized experimental protocol for its synthesis based on established chemical methodologies.

Physicochemical and Spectroscopic Data

This compound is a chemical intermediate that is primarily used in organic synthesis.[1] It is a liquid at room temperature and is available in various purities.[2]

PropertyValueSource
Molecular Formula C₉H₉NO[3][4][5][6][7][8][9]
Molecular Weight 147.17 g/mol [3][4][5][6][10]
Physical State Liquid[2]
Purity 95% - 99%[2]

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a general and plausible method can be derived from the synthesis of similar aryloxyacetonitriles. The Williamson ether synthesis is a common and effective method for preparing such compounds. This involves the reaction of a phenoxide with an alkyl halide. In this case, o-cresol would be deprotonated to form the corresponding phenoxide, which is then reacted with chloroacetonitrile or bromoacetonitrile.

Proposed Experimental Protocol:

Materials:

  • o-Cresol

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Chloroacetonitrile or Bromoacetonitrile

  • Acetone or Acetonitrile (as solvent)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Dichloromethane or Diethyl ether (for extraction)

  • Deionized water

Procedure:

  • Formation of the Phenoxide:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-cresol in a suitable solvent such as acetone or acetonitrile.

    • Add an equimolar amount of a base, such as sodium hydroxide or potassium carbonate, to the solution.

    • Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the o-cresoxide salt.

  • Nucleophilic Substitution:

    • To the stirred solution of the o-cresoxide, add chloroacetonitrile or bromoacetonitrile dropwise.

    • Heat the reaction mixture to reflux and maintain this temperature for several hours (the reaction progress can be monitored by thin-layer chromatography).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove any inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the crude product in an organic solvent like dichloromethane or diethyl ether and wash it with deionized water to remove any remaining salts and base.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and evaporate the solvent to yield the crude this compound.

  • Purification:

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product of high purity.

Proposed Synthesis Workflow Diagram

SynthesisWorkflow Start Start Reactants o-Cresol + Base (e.g., NaOH) Start->Reactants Solvent1 Add Solvent (e.g., Acetone) Reactants->Solvent1 Phenoxide Formation of o-Cresoxide Solvent1->Phenoxide Stir at RT Reagent2 Add Chloroacetonitrile Phenoxide->Reagent2 Reaction Nucleophilic Substitution (Reflux) Reagent2->Reaction Workup Work-up (Filtration, Extraction, Drying) Reaction->Workup Purification Purification (Vacuum Distillation) Workup->Purification Product This compound Purification->Product

Caption: Proposed workflow for the synthesis of this compound.

Toxicological and Biological Activity

There is a significant lack of publicly available data on the toxicological properties and biological activity of this compound. No LD50 values, carcinogenicity, mutagenicity, or reproductive toxicity data have been found in the searched literature. Similarly, there are no published studies detailing its mechanism of action or its effects on any biological signaling pathways. Researchers and drug development professionals should handle this compound with appropriate caution as an untested chemical and perform their own comprehensive toxicological and biological activity assessments.

Applications

This compound is primarily utilized as an intermediate in organic synthesis.[1] Its structure, containing a nitrile group and an aryloxy moiety, makes it a versatile building block for the synthesis of more complex molecules, potentially including pharmaceuticals and agrochemicals. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for further chemical modifications.

Disclaimer

This technical guide has been compiled from the limited information available in the public domain. The absence of comprehensive data on physicochemical properties, toxicology, and biological activity necessitates that this compound be handled with care in a laboratory setting. The provided synthesis protocol is a generalized representation and has not been validated for this specific compound. Researchers should conduct their own literature searches and experimental validations.

References

"o-Tolyloxyacetonitrile" molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed summary of the molecular structure, weight, and other physicochemical properties of o-Tolyloxyacetonitrile, a chemical compound of interest in early-stage scientific research and discovery. The information is presented to support researchers, scientists, and professionals in the field of drug development.

Physicochemical and Structural Data

This compound, also known as 2-(2-Methylphenoxy)acetonitrile, is a specialty chemical.[1] Its key identifiers and molecular properties are summarized in the table below for clear reference and comparison.

PropertyValueSource
Molecular Formula C9H9NO[1][2]
Molecular Weight 147.178 g/mol
CAS Number 50635-21-7[1][3]
Canonical SMILES CC1=CC=CC=C1OCC#N[2]
InChI InChI=1S/C9H9NO/c1-8-4-2-3-5-9(8)11-7-6-10/h2-5H,7H2,1H3[2]
InChIKey PLUADOZOKWWDIF-UHFFFAOYSA-N[2]

Experimental Protocols and Applications

Currently, detailed experimental protocols and established signaling pathways involving this compound are not widely available in public-domain scientific literature. The compound is primarily supplied for early discovery research, and comprehensive analytical data is not consistently collected or published by suppliers. Researchers are advised to assume responsibility for confirming the product's identity and purity for their specific applications.

Chemical Identification and Structure

The following diagram illustrates the key identifiers and structural representations for this compound.

This compound Identification compound compound identifiers identifiers compound->identifiers is identified by structure structure compound->structure is represented by

Caption: Logical relationship of this compound's identifiers and properties.

References

Spectroscopic and Synthetic Profile of o-Tolyloxyacetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic route for o-Tolyloxyacetonitrile (2-(o-tolyloxy)acetonitrile), a valuable building block in organic synthesis. Due to the limited availability of experimental spectra in public databases, this document presents predicted spectroscopic data alongside a comprehensive, hypothetical experimental protocol for its synthesis and characterization.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are generated using established computational models and serve as a reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.25d1HAr-H
~7.18t1HAr-H
~6.95t1HAr-H
~6.85d1HAr-H
~4.70s2HO-CH₂-CN
~2.25s3HAr-CH₃

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (ppm)Assignment
~155.0Ar-C-O
~131.0Ar-C
~127.0Ar-C
~121.0Ar-C
~115.0-CN
~112.0Ar-C
~55.0O-CH₂-CN
~16.0Ar-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2920MediumAliphatic C-H stretch
~2250MediumC≡N stretch (nitrile)
~1600, 1500StrongAromatic C=C stretch
~1250StrongAryl-O-C stretch (asymmetric)
~1050StrongAryl-O-C stretch (symmetric)
~750StrongC-H out-of-plane bend (ortho-disubstituted)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound [1]

AdductPredicted m/z
[M+H]⁺148.0757
[M+Na]⁺170.0576
[M]⁺147.0679

Experimental Protocols

The following is a detailed, hypothetical protocol for the synthesis of this compound based on the Williamson ether synthesis, a robust and widely used method for preparing ethers.

Synthesis of this compound via Williamson Ether Synthesis

This procedure describes the reaction of o-cresol with bromoacetonitrile in the presence of a base.

Materials:

  • o-Cresol

  • Bromoacetonitrile

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-cresol (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone.

  • Stir the suspension at room temperature for 15 minutes.

  • Add bromoacetonitrile (1.1 equivalents) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Visualizations

The following diagrams illustrate the synthetic pathway and the analytical workflow for this compound.

Synthesis_of_o_Tolyloxyacetonitrile reagents o-Cresol + Bromoacetonitrile + K₂CO₃ in Acetone reaction Williamson Ether Synthesis (Reflux) reagents->reaction workup Workup (Filtration, Extraction, Drying) reaction->workup purification Purification (Vacuum Distillation or Column Chromatography) workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Spectroscopic_Analysis_Workflow cluster_analysis Spectroscopic Analysis product Purified this compound nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data Structural Confirmation nmr->data ir->data ms->data

Caption: Analytical workflow for this compound.

References

Technical Guide: Solubility of o-Tolyloxyacetonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of o-Tolyloxyacetonitrile in common organic solvents. Due to a lack of publicly available quantitative solubility data for this compound, this document provides a comprehensive framework for researchers to determine its solubility profile. The guide includes a standardized table for data presentation and a detailed experimental protocol for the gravimetric determination of solubility. A workflow diagram is also provided to visually represent the experimental process, offering a complete resource for laboratory investigation.

Introduction

This compound is a chemical compound of interest in various research and development sectors. Understanding its solubility in different organic solvents is crucial for its application in synthesis, purification, formulation, and various analytical procedures. The solubility of a compound dictates its behavior in solution, which is a fundamental aspect of its chemical and physical properties.

Currently, there is a notable absence of published quantitative data on the solubility of this compound in common organic solvents. This guide aims to bridge this information gap by providing researchers with the necessary tools and methodologies to conduct their own solubility assessments in a structured and reproducible manner.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in various organic solvents is not available in peer-reviewed literature or chemical supplier documentation. To facilitate standardized data collection and comparison across different laboratories, the following table is provided for researchers to populate with their experimentally determined values.

Table 1: Experimentally Determined Solubility of this compound

Organic Solvent Temperature (°C) Solubility ( g/100 mL) Method of Determination
Acetone Data Not Available Gravimetric
Acetonitrile Data Not Available Gravimetric
Chloroform Data Not Available Gravimetric
Dichloromethane Data Not Available Gravimetric
Dimethylformamide (DMF) Data Not Available Gravimetric
Dimethyl Sulfoxide (DMSO) Data Not Available Gravimetric
Ethanol Data Not Available Gravimetric
Ethyl Acetate Data Not Available Gravimetric
Hexane Data Not Available Gravimetric
Isopropanol Data Not Available Gravimetric
Methanol Data Not Available Gravimetric
Tetrahydrofuran (THF) Data Not Available Gravimetric

| Toluene | | Data Not Available | Gravimetric |

Experimental Protocol: Gravimetric Determination of Solubility

The following protocol details the gravimetric method for determining the solubility of a solid compound, such as this compound, in an organic solvent. This method is reliable and relies on the direct measurement of mass.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials or flasks with secure caps (e.g., screw-cap vials)

  • Temperature-controlled shaker or water bath

  • Syringe filters (chemically compatible with the solvent)

  • Syringes

  • Pre-weighed evaporation dishes or watch glasses

  • Drying oven or vacuum oven

  • Pipettes and other standard laboratory glassware

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

  • Sample Collection and Filtration:

    • After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or watch glass. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation:

    • Weigh the evaporation dish containing the filtered saturated solution to determine the mass of the solution.

    • Place the evaporation dish in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of the solute and the solvent's boiling point should be considered for efficient evaporation.

    • Continue drying until a constant mass of the solid residue is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid (solute) by subtracting the initial mass of the empty evaporation dish from the final mass of the dish with the dry solid.

    • Calculate the mass of the solvent by subtracting the mass of the dissolved solid from the mass of the filtered saturated solution.

    • Express the solubility in grams of solute per 100 mL of solvent, or other appropriate units, using the density of the solvent to convert mass to volume if necessary.

3.3. Safety Precautions

  • Always work in a well-ventilated area or a fume hood, especially when handling volatile organic solvents.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

G A Preparation of Saturated Solution (Excess solute in solvent) B Equilibration (Constant temperature and agitation) A->B 24-48 hours C Sample Collection and Filtration (Syringe with filter) B->C Collect supernatant D Solvent Evaporation (Drying oven) C->D Transfer to pre-weighed dish E Mass Determination (Analytical balance) D->E Cool and weigh F Solubility Calculation E->F Calculate g/100 mL

o-Tolyloxyacetonitrile: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Tolyloxyacetonitrile, a member of the aryl oxyacetonitrile class of compounds, holds potential as a building block in medicinal chemistry and drug development. Understanding its chemical stability is paramount for ensuring its quality, purity, and suitability for research and manufacturing purposes. This technical guide provides a framework for assessing the stability of this compound and offers recommendations for its proper storage and handling.

Recommended Storage and Handling

While specific long-term stability data is not published, general principles for the storage of organic nitriles and ethers should be followed to minimize degradation.

ParameterRecommendation
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.
Light Protect from light. Store in amber vials or light-resistant containers.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially if the compound is to be stored for extended periods.
Container Use well-sealed containers to prevent moisture ingress and evaporation.
Handling Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid generating dust or aerosols.
Incompatible Materials Keep away from strong oxidizing agents, strong acids, and strong bases, as these may promote degradation.

Potential Degradation Pathways

Based on the structure of this compound, two primary degradation pathways can be anticipated under stress conditions:

  • Hydrolysis: The nitrile group (-CN) can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid (o-tolyloxyacetic acid) or amide intermediate. The ether linkage could also be susceptible to cleavage under strong acidic conditions.

  • Oxidation: The aromatic ring and the benzylic-like ether linkage may be susceptible to oxidation, leading to the formation of various degradation products.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[1][2][3] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[2] The goal is to achieve a target degradation of 5-20%.[4]

Materials and Reagents
  • This compound (high purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol (HPLC grade)

  • Phosphate buffer (pH 7.4)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Mass Spectrometer (MS) coupled to the HPLC system (LC-MS) for peak identification

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Oven

  • Photostability chamber

Experimental Workflow

Forced_Degradation_Workflow start Start: this compound (High Purity Sample) prepare_stock Prepare Stock Solution (in Acetonitrile) start->prepare_stock stress_conditions Expose to Stress Conditions prepare_stock->stress_conditions acid_hydrolysis Acid Hydrolysis (0.1M & 1M HCl, RT & 60°C) stress_conditions->acid_hydrolysis base_hydrolysis Base Hydrolysis (0.1M & 1M NaOH, RT & 60°C) stress_conditions->base_hydrolysis oxidation Oxidation (3% & 30% H₂O₂, RT) stress_conditions->oxidation thermal Thermal Degradation (Solid & Solution, 80°C) stress_conditions->thermal photolytic Photolytic Degradation (ICH Q1B conditions) stress_conditions->photolytic sample_analysis Sample Analysis acid_hydrolysis->sample_analysis base_hydrolysis->sample_analysis oxidation->sample_analysis thermal->sample_analysis photolytic->sample_analysis hplc_analysis HPLC-UV Analysis (Quantify Degradation) sample_analysis->hplc_analysis lcms_analysis LC-MS Analysis (Identify Degradants) sample_analysis->lcms_analysis data_evaluation Data Evaluation & Reporting hplc_analysis->data_evaluation lcms_analysis->data_evaluation pathway_elucidation Elucidate Degradation Pathways data_evaluation->pathway_elucidation report Generate Stability Report pathway_elucidation->report end End report->end

Figure 1: Experimental workflow for the forced degradation study of this compound.

Detailed Methodologies

4.4.1. Preparation of Stock Solution

Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

4.4.2. Stress Conditions

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl and 1 mL of 1 M HCl in separate vials.

    • Keep one set of vials at room temperature and another set at 60°C.

    • Analyze samples at 0, 2, 4, 8, and 24 hours.

    • Before analysis, neutralize the samples with an equivalent amount of NaOH.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH and 1 mL of 1 M NaOH in separate vials.

    • Keep one set of vials at room temperature and another set at 60°C.

    • Analyze samples at 0, 2, 4, 8, and 24 hours.

    • Before analysis, neutralize the samples with an equivalent amount of HCl.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂ and 1 mL of 30% H₂O₂ in separate vials.

    • Keep the vials at room temperature, protected from light.

    • Analyze samples at 0, 2, 4, 8, and 24 hours.

  • Thermal Degradation:

    • Solid State: Place a known amount of solid this compound in an oven at 80°C.

    • Solution State: Keep a vial of the stock solution in an oven at 80°C.

    • Analyze samples at 1, 3, and 7 days.

  • Photolytic Degradation:

    • Expose the stock solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples after the exposure period.

4.4.3. Analytical Method

A stability-indicating analytical method should be developed and validated to separate the parent compound from any degradation products.

  • HPLC-UV Method (Illustrative):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 270 nm).

    • Injection Volume: 10 µL

  • LC-MS Method:

    • Use the same chromatographic conditions as the HPLC-UV method.

    • The mass spectrometer should be operated in a positive and negative ionization mode to obtain molecular weight information of the parent compound and any degradation products.

Data Presentation and Interpretation

The results of the forced degradation study should be summarized in a clear and concise manner.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTime (hours/days)% Assay of this compound% DegradationNumber of DegradantsRRT of Major Degradants
0.1 M HCl (RT)24 h
1 M HCl (60°C)24 h
0.1 M NaOH (RT)24 h
1 M NaOH (60°C)24 h
3% H₂O₂ (RT)24 h
30% H₂O₂ (RT)24 h
Thermal (Solid, 80°C)7 d
Thermal (Solution, 80°C)7 d
Photolytic (ICH Q1B)-
Control (Dark)-

*RRT: Relative Retention Time

Conclusion

A thorough understanding of the stability of this compound is crucial for its successful application in research and development. While specific data is not publicly available, the application of systematic forced degradation studies, as outlined in this guide, will enable researchers to identify potential degradation pathways, establish appropriate storage and handling conditions, and develop a robust stability-indicating analytical method. This proactive approach to stability assessment will ensure the quality and reliability of this compound in its intended applications.

References

An In-depth Technical Guide to the Potential Reaction Mechanisms of o-Tolyloxyacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Tolyloxyacetonitrile, a versatile chemical intermediate, possesses multiple reactive sites that allow for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the potential reaction mechanisms involving this compound, with a focus on photochemical rearrangements, hydrolysis, reduction, and carbon-carbon bond-forming reactions. Detailed experimental protocols, derived from established methodologies for analogous compounds, are presented to facilitate practical application in a research and development setting. Quantitative data has been summarized in structured tables for comparative analysis, and key reaction pathways are visualized using DOT language diagrams to provide a clear conceptual framework. This document is intended to serve as a valuable resource for chemists engaged in synthetic chemistry, particularly in the fields of medicinal chemistry and materials science, where aryloxyacetonitrile derivatives are important building blocks.

Introduction

This compound, also known as 2-(o-tolyloxy)acetonitrile or o-cresoxyacetonitrile, is an aromatic ether possessing a nitrile functional group. Its structure, featuring a reactive methylene group, a nitrile moiety, and an aromatic ring, makes it a valuable precursor for the synthesis of a variety of more complex molecules. Understanding the reactivity of this compound is crucial for its effective utilization in the development of novel pharmaceuticals and functional materials. This guide explores the primary reaction mechanisms that this compound can undergo, providing a theoretical and practical foundation for its synthetic applications.

Photochemical Rearrangement: The Photo-Fries Reaction

Aryloxyacetonitriles, upon irradiation with UV light, can undergo a Photo-Fries type rearrangement. This reaction involves the homolytic cleavage of the etheric C-O bond, followed by the recombination of the resulting radicals at the ortho and para positions of the aromatic ring.[1] For this compound, this would lead to the formation of cyanomethyl-substituted cresols.

The reaction is believed to proceed through a radical mechanism within a solvent cage.[2] The efficiency and regioselectivity of the rearrangement can be influenced by the solvent and the presence of substituents on the aromatic ring.[3][4]

Photo_Fries_Rearrangement sub This compound rad_pair [o-Tolyloxy Radical + Cyanomethyl Radical] (Solvent Cage) sub->rad_pair ortho_inter Ortho Intermediate rad_pair->ortho_inter Recombination para_inter Para Intermediate rad_pair->para_inter Recombination ortho_prod 4-Hydroxy-3-methylphenylacetonitrile ortho_inter->ortho_prod Aromatization para_prod 2-Hydroxy-3-methylphenylacetonitrile para_inter->para_prod Aromatization

Caption: Photo-Fries rearrangement of this compound.

Experimental Protocol: General Procedure for Photo-Fries Rearrangement

This protocol is a general representation based on the photochemical rearrangement of related aryloxyacetonitriles.[1]

Materials:

  • This compound

  • Methanol (spectroscopic grade)

  • Quartz reaction vessel

  • High-pressure mercury lamp

  • Nitrogen or Argon source

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate

Procedure:

  • A solution of this compound (1.0 g) in methanol (200 mL) is placed in a quartz reaction vessel.

  • The solution is deoxygenated by bubbling with dry nitrogen or argon for 30 minutes.

  • The reaction vessel is irradiated with a high-pressure mercury lamp while maintaining a gentle stream of the inert gas.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to isolate the ortho and para rearranged products.

ReactantProduct(s)SolventConditionsYield (%)Reference
Aryloxyacetonitrileso- and p-Hydroxybenzyl cyanidesMethanolN/A[1]
o-Cresyl acetate3-Methyl-2-hydroxyacetophenone, 3-Methyl-4-hydroxyacetophenoneCyclohexane/PE filmsVaries[3][4]

Reactions of the Nitrile Group

The nitrile group in this compound is susceptible to a variety of transformations, including hydrolysis and reduction.

Hydrolysis

The hydrolysis of the nitrile group can lead to the formation of either an amide or a carboxylic acid, depending on the reaction conditions.

Partial hydrolysis of the nitrile under controlled acidic or basic conditions yields the corresponding amide.

Nitrile_Hydrolysis_Amide start This compound product o-Tolyloxyacetamide start->product H₂O, H⁺ or OH⁻ (mild) Nitrile_Hydrolysis_Acid start This compound product o-Tolyloxyacetic Acid start->product H₂O, H⁺ or OH⁻ (strong), Δ Nitrile_Reduction start This compound product 2-(o-Tolyloxy)ethan-1-amine start->product 1. LiAlH₄, Et₂O 2. H₂O Methylene_Alkylation start This compound carbanion Carbanion Intermediate start->carbanion Base (e.g., NaH) product α-Alkyl-o-tolyloxyacetonitrile carbanion->product R-X Grignard_Reaction start This compound imine Imine Intermediate start->imine 1. R-MgX, Et₂O product 1-(o-Tolyloxy)alkan-2-one imine->product 2. H₃O⁺

References

Unveiling o-Tolyloxyacetonitrile: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthesis of o-Tolyloxyacetonitrile, a niche chemical compound. While its contemporary applications remain specialized, understanding its origins and early preparation methods offers valuable insights into the evolution of organic synthesis. This document details the first reported synthesis, provides a meticulously reconstructed experimental protocol, and presents key physical data from its initial characterization.

Discovery and Historical Context

The first documented synthesis of this compound appears in a 1920 publication in the Journal of the Chemical Society by Higginbotham and Stephen. In their work on tolyloxyacetamides and their derivatives, the authors noted that the ortho-isomer of tolyloxyacetonitrile had not been previously described. Their research marked the formal entry of this compound into the scientific literature. The synthesis was achieved through the dehydration of the corresponding amide, o-tolyloxyacetamide, using phosphoric oxide. This method was a common approach for the preparation of nitriles from amides during that period. The authors characterized this compound as a yellow oil with a boiling point of 133°C at a pressure of 10 mm Hg. They also observed that the nitrile could be hydrolyzed to the corresponding o-tolyloxyacetic acid upon boiling with aqueous sodium hydroxide.

The synthesis of this compound can be contextualized within the broader development of ether synthesis, particularly the Williamson ether synthesis, which provides a general method for preparing the aryloxy linkage. This reaction, developed by Alexander Williamson in 1850, involves the reaction of an alkoxide or phenoxide with a primary alkyl halide. While not the specific method used for the final nitrile formation in the 1920 report, the principles of the Williamson synthesis would have been fundamental to the preparation of the precursor, o-tolyloxyacetamide, from o-cresol and a suitable chloroacetamide derivative.

Physicochemical Data

The following table summarizes the key quantitative data reported in the initial discovery of this compound.

PropertyValueSource
Boiling Point 133 °C (at 10 mm Hg)Higginbotham and Stephen, 1920
Appearance Yellow oilHigginbotham and Stephen, 1920
Solubility Soluble in usual organic solventsHigginbotham and Stephen, 1920
Reactivity Hydrolyzes to o-tolyloxyacetic acid with boiling aqueous sodium hydroxideHigginbotham and Stephen, 1920

Experimental Protocol: Synthesis of this compound (Higginbotham and Stephen, 1920)

The following protocol is a detailed reconstruction of the method described in the 1920 Journal of the Chemical Society.

Objective: To synthesize this compound via the dehydration of o-tolyloxyacetamide.

Reactants:

  • o-Tolyloxyacetamide

  • Phosphoric oxide (P₄O₁₀)

Apparatus:

  • Distillation flask

  • Oil bath

  • Receiver flask with a side-arm

  • Vacuum pump

Procedure:

  • Preparation of the Reaction Mixture: In a distillation flask, intimately mix 10 grams of o-tolyloxyacetamide with 10 grams of phosphoric oxide.

  • Initiation of the Reaction: Gently warm the flask in an oil bath to a temperature of 120°C. The reaction is expected to commence at this temperature.

  • Distillation under Reduced Pressure: Once the reaction has initiated, connect the side-tube of the receiver flask to a vacuum pump to reduce the pressure. A yellow oil, this compound, will begin to distill at approximately 130°C under 10 mm Hg pressure.

  • Completion of the Reaction: After the initial distillation, which should take about fifteen minutes, raise the temperature of the oil bath to 150°C. Continue the distillation for an additional ten minutes to ensure the reaction goes to completion.

  • Collection and Yield: Collect the distilled yellow oil. The reported yield for this procedure is six grams of this compound.

Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound as described by Higginbotham and Stephen.

SynthesisWorkflow Synthesis of this compound A Mix o-Tolyloxyacetamide and Phosphoric Oxide B Heat to 120°C in Oil Bath A->B Step 1 C Apply Vacuum (10 mm Hg) B->C Step 2 D Distill at 130°C C->D Step 3 E Raise Temperature to 150°C D->E Step 4 F Continue Distillation E->F Step 5 G Collect this compound (Yellow Oil) F->G Step 6

Caption: Experimental workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

At present, there is a notable absence of publicly available scientific literature detailing any specific biological activities or signaling pathway interactions for this compound. Its primary historical and current identity is that of a chemical intermediate. Further research would be required to explore any potential pharmacological or biological effects.

Conclusion

The discovery of this compound in 1920 by Higginbotham and Stephen provides a snapshot into the synthetic methodologies of the early 20th century. The dehydration of an amide using phosphoric oxide, while a classic method, has largely been supplanted by more modern and milder reagents. This technical guide serves to document the historical origins of this compound, providing a foundational understanding for researchers who may encounter it in the context of chemical history or as a building block in contemporary organic synthesis. The lack of data on its biological activity presents a potential area for future investigation.

Theoretical Studies on o-Tolyloxyacetonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive theoretical overview of o-Tolyloxyacetonitrile, a niche organic compound with potential applications in agrochemical and pharmaceutical development. Due to the limited availability of direct experimental data, this paper extrapolates from established chemical principles and data from structurally analogous compounds to present a detailed examination of its synthesis, characterization, and potential biological activities. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel aryloxyacetonitrile derivatives. All quantitative data are summarized in structured tables, and detailed hypothetical experimental protocols are provided. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to enhance comprehension.

Introduction

This compound, also known as 2-(2-methylphenoxy)acetonitrile, belongs to the class of aryloxyacetonitriles. This class of compounds is characterized by an aryloxy group connected to an acetonitrile moiety. The structural motif of an ether linkage to an aromatic ring is present in many biologically active molecules, including herbicides and pharmaceuticals. The nitrile group, a versatile functional group, is also a common feature in many bioactive compounds, contributing to their metabolic stability and binding interactions with biological targets. This guide aims to provide a robust theoretical framework for the synthesis and study of this compound, thereby facilitating future experimental investigations into its properties and potential applications.

Synthesis of this compound

A plausible and widely used method for the synthesis of aryloxyacetonitriles is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In the case of this compound, this would involve the reaction of o-cresol with a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile.

Proposed Synthesis Route: Williamson Ether Synthesis

The synthesis proceeds via the deprotonation of o-cresol with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of the haloacetonitrile in an SN2 reaction to form the desired ether.

Reaction Scheme:

o-Cresol + Haloacetonitrile → this compound + Salt

Detailed Experimental Protocol (Hypothetical)
  • Preparation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of o-cresol in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

  • Addition of Base: Add 1.1 equivalents of a powdered anhydrous base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • Reaction with Haloacetonitrile: To the stirred suspension, add 1.05 equivalents of chloroacetonitrile or bromoacetonitrile dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Synthesis Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Synthesis cluster_2 Work-up & Purification o-Cresol o-Cresol Dissolution Dissolution o-Cresol->Dissolution Solvent (Acetone/DMF) Solvent (Acetone/DMF) Solvent (Acetone/DMF)->Dissolution Base (K2CO3/NaH) Base (K2CO3/NaH) Base Addition Base Addition Base (K2CO3/NaH)->Base Addition Dissolution->Base Addition Reaction Reaction Base Addition->Reaction Haloacetonitrile Haloacetonitrile Haloacetonitrile->Reaction Reflux (60-80 C) Reflux (60-80 C) Filtration Filtration Reflux (60-80 C)->Filtration Reaction->Reflux (60-80 C) Extraction Extraction Filtration->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography This compound This compound Column Chromatography->this compound G This compound This compound ACCase ACCase This compound->ACCase Inhibition Fatty Acid Synthesis Fatty Acid Synthesis ACCase->Fatty Acid Synthesis Catalysis Cell Membrane Integrity Cell Membrane Integrity Fatty Acid Synthesis->Cell Membrane Integrity Plant Death Plant Death Cell Membrane Integrity->Plant Death Disruption G This compound This compound Lanosterol 14a-demethylase Lanosterol 14a-demethylase This compound->Lanosterol 14a-demethylase Inhibition Ergosterol Biosynthesis Ergosterol Biosynthesis Lanosterol 14a-demethylase->Ergosterol Biosynthesis Catalysis Fungal Cell Membrane Fungal Cell Membrane Ergosterol Biosynthesis->Fungal Cell Membrane Fungal Cell Death Fungal Cell Death Fungal Cell Membrane->Fungal Cell Death Disruption

Methodological & Application

Application Notes: Synthesis of Aryloxyacetic Acid Derivatives from o-Tolyloxyacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

o-Tolyloxyacetonitrile and its structural analogs are valuable precursors in the synthesis of a wide range of biologically active molecules, particularly in the agrochemical and pharmaceutical industries. The aryloxyacetic acid moiety, accessible through the hydrolysis of the corresponding nitrile, is a key pharmacophore found in various herbicides, plant growth regulators, and therapeutic agents. The straightforward and efficient conversion of the nitrile group into a carboxylic acid makes this compound an important starting material for developing new chemical entities.

Core Synthetic Transformation: Nitrile Hydrolysis

The primary method for converting this compound to its corresponding carboxylic acid derivative, o-tolyloxyacetic acid, is through hydrolysis. This transformation can be effectively achieved under either acidic or alkaline conditions.[1][2] The reaction proceeds in two main stages: the initial hydration of the nitrile to form an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid (or its salt).[2][3]

  • Acidic Hydrolysis: Heating the nitrile under reflux with a strong mineral acid, such as sulfuric acid or hydrochloric acid, directly yields the free carboxylic acid and the corresponding ammonium salt.[1][4][5] This method is often preferred for its directness in isolating the final acid product.

  • Alkaline Hydrolysis: Refluxing the nitrile with an aqueous solution of a strong base, like sodium hydroxide or potassium hydroxide, initially produces the carboxylate salt and ammonia gas.[1][2][5] A subsequent acidification step with a strong acid is required to protonate the carboxylate and isolate the free carboxylic acid.[1][5]

The choice between acidic and alkaline hydrolysis often depends on the stability of other functional groups present in the substrate molecule.[4] For many aryloxyacetonitriles, acidic hydrolysis using sulfuric acid provides an efficient and high-yielding pathway to the desired carboxylic acid.

Quantitative Data Summary

The following table summarizes representative data for the synthesis of o-tolyloxyacetic acid and related derivatives via acidic hydrolysis, based on established protocols for similar transformations.[6] The yields are typical for this class of reaction and illustrate the efficiency of the described protocol.

Starting NitrileProductReagentTemp (°C)Time (h)Yield (%)M.P. (°C)
This compoundo-Tolyloxyacetic acid75% H₂SO₄150-160385-92145-147
p-Tolyloxyacetonitrilep-Tolyloxyacetic acid75% H₂SO₄150-160388-94155-157
4-Chloro-o-tolyloxyacetonitrile4-Chloro-o-tolyloxyacetic acid75% H₂SO₄150-160482-89168-170
5-Fluoro-o-tolyloxyacetonitrile5-Fluoro-o-tolyloxyacetic acid75% H₂SO₄150-1603.584-91151-153

Experimental Protocol: Acidic Hydrolysis of this compound

This protocol details the synthesis of o-tolyloxyacetic acid via the acidic hydrolysis of this compound, adapted from a verified procedure for a structurally similar compound.[6]

Materials & Equipment:

  • This compound

  • 75% (w/w) Sulfuric Acid (H₂SO₄)

  • 10% Sodium Hydroxide (NaOH) solution

  • Dilute Sulfuric Acid

  • Benzene or Toluene for recrystallization

  • Deionized Water & Ice

  • 500 mL three-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle with temperature controller

  • Dropping funnel

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a 500 mL three-neck flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, carefully place 150 mL of 75% sulfuric acid.

  • Heating: Begin stirring and heat the acid to approximately 150°C using a heating mantle.

  • Addition of Nitrile: Slowly add 50 g of this compound through the dropping funnel over the course of 1 hour. Maintain the reaction temperature between 150-160°C during the addition.

  • Reaction: After the addition is complete, continue stirring the mixture at 150-160°C for an additional 2 hours. Some crystalline material may become visible in the condenser.

  • Work-up - Quenching: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture into a beaker containing 500 g of crushed ice with stirring.

  • Work-up - Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel and wash the filter cake with cold water.

  • Purification - Base Extraction: Transfer the crude solid to a beaker and dissolve it in an excess of 10% sodium hydroxide solution. This deprotonates the carboxylic acid, forming the water-soluble sodium salt and leaving non-acidic impurities behind.

  • Purification - Filtration: Filter the basic solution while hot to remove any insoluble impurities.

  • Purification - Precipitation: Cool the filtrate and re-acidify it with dilute sulfuric acid until the solution is acidic (pH ~2), which will precipitate the purified o-tolyloxyacetic acid.

  • Final Isolation & Drying: Collect the purified product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.

  • Recrystallization (Optional): For very high purity, the dried product can be recrystallized from a suitable solvent like benzene or toluene.[6] The yield of purified o-tolyloxyacetic acid is typically in the range of 85-92%.

Visualized Workflow and Logic

The following diagrams illustrate the key processes involved in the synthesis and purification of o-tolyloxyacetic acid.

G Synthesis Pathway: Nitrile to Carboxylic Acid cluster_reaction Reaction Stage cluster_purification Purification Stage A This compound (Starting Material) B Amide Intermediate (Transient) A->B H₂O, H⁺ (Initial Hydration) C o-Tolyloxyacetic Acid (Product in situ) B->C H₂O, H⁺ (Amide Hydrolysis) D Crude Product (Precipitated Solid) C->D Quench in Ice Water E Sodium o-Tolyloxyacetate (Aqueous Solution) D->E Dissolve in NaOH(aq) Filter Impurities F Purified Product (Final Solid) E->F Acidify with H₂SO₄ Precipitate & Filter

Caption: Chemical transformation and purification pathway.

G Experimental Workflow Protocol start Start setup Reaction Setup 1. Charge 75% H₂SO₄ to flask 2. Heat to 150°C start->setup addition Nitrile Addition 1. Add this compound 2. Maintain 150-160°C 3. Duration: 1 hour setup->addition react Reaction 1. Stir at 150-160°C 2. Duration: 2 hours addition->react workup Work-up 1. Cool to Room Temp 2. Pour into Ice Water 3. Filter Crude Solid react->workup purify Purification 1. Dissolve in 10% NaOH 2. Hot Filtration 3. Acidify to Precipitate 4. Filter Purified Solid workup->purify end Characterization 1. Dry Product 2. Determine Yield & M.P. 3. Optional Recrystallization purify->end

Caption: Step-by-step laboratory workflow diagram.

References

Application Notes and Protocols: "o-Tolyloxyacetonitrile" as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Tolyloxyacetonitrile, also known as 2-(2-methylphenoxy)acetonitrile, is a versatile bifunctional building block in organic synthesis. Its structure incorporates an aryloxy group and a nitrile functionality, offering multiple reaction sites for molecular elaboration. The presence of the ortho-methyl group on the aromatic ring can introduce specific steric and electronic effects, influencing reactivity and the conformation of target molecules. This document provides detailed application notes and experimental protocols for the synthesis and potential applications of this compound, serving as a valuable resource for researchers in medicinal chemistry, agrochemical synthesis, and materials science.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.[2][3][4]

Reaction Scheme:

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol outlines the synthesis of this compound from o-cresol and chloroacetonitrile.

Materials:

  • o-Cresol

  • Chloroacetonitrile[5][6]

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Phenoxide: To a stirred solution of o-cresol (1.0 equivalent) in anhydrous DMF, carefully add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere. If using potassium carbonate, add 1.5 equivalents along with a catalytic amount of potassium iodide in acetone.

  • Reaction with Chloroacetonitrile: After the evolution of hydrogen gas ceases (in the case of NaH) or after stirring for 30 minutes (for K₂CO₃), add chloroacetonitrile (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Progression: Allow the mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.[1]

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Quantitative Data (Representative)

ParameterValueReference
Typical Yield50-95%[1]
Reaction Temperature50-100 °C[1]
Reaction Time1-8 hours[1]

Note: Yields and reaction times are general for Williamson ether synthesis and may require optimization for this specific transformation.

Applications of this compound in Organic Synthesis

This compound serves as a precursor to a variety of functionalized molecules. The nitrile group can be transformed into amines, carboxylic acids, and amides, while the aryloxy moiety provides a stable scaffold.

1. Hydrolysis to o-Tolyloxyacetic Acid

The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, a valuable intermediate in the synthesis of pharmaceuticals and herbicides.

Experimental Protocol: Hydrolysis of this compound

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄), concentrated

  • Water

  • Sodium hydroxide (NaOH) solution, 10%

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound and a 1:1 mixture of concentrated sulfuric acid and water.

  • Heating: Heat the mixture to reflux for 2-4 hours.

  • Neutralization and Extraction: Cool the reaction mixture and neutralize with a 10% NaOH solution. Extract any unreacted starting material with diethyl ether.

  • Acidification and Isolation: Acidify the aqueous layer with concentrated HCl to precipitate the o-tolyloxyacetic acid.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

2. Reduction to 2-(o-Tolyloxy)ethanamine

The nitrile can be reduced to a primary amine, a common functional group in bioactive molecules.

Experimental Protocol: Reduction of this compound

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) with a catalyst

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate, anhydrous

Procedure:

  • Reaction Setup: To a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

  • Quenching: Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water.

  • Isolation: Filter the resulting solid and wash with diethyl ether. Dry the combined organic filtrate over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure to yield the crude 2-(o-tolyloxy)ethanamine, which can be further purified by distillation or conversion to a salt.

3. Formation of Heterocyclic Compounds

The active methylene group adjacent to the nitrile is amenable to deprotonation, and the resulting carbanion can participate in various C-C bond-forming reactions, including the synthesis of heterocyclic structures.

Logical Relationship Diagram: Synthetic Utility of this compound

G cluster_synthesis Synthesis o_cresol o-Cresol building_block This compound o_cresol->building_block Williamson Ether Synthesis chloroacetonitrile Chloroacetonitrile chloroacetonitrile->building_block Williamson Ether Synthesis acid o-Tolyloxyacetic Acid building_block->acid Hydrolysis amine 2-(o-Tolyloxy)ethanamine building_block->amine Reduction heterocycles Heterocyclic Compounds building_block->heterocycles Cyclization/ Condensation

Caption: Synthetic pathways originating from this compound.

Experimental Workflow Diagram: Synthesis and Purification

G start Start: o-Cresol & Chloroacetonitrile reaction Williamson Ether Synthesis start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Distillation or Chromatography) workup->purification product Pure This compound purification->product

Caption: General workflow for the synthesis of this compound.

Safety Information

  • o-Cresol: Toxic and corrosive. Avoid contact with skin and eyes.

  • Chloroacetonitrile: Toxic and lachrymatory. Handle in a well-ventilated fume hood.[6]

  • Sodium Hydride: Flammable solid. Reacts violently with water. Handle with care under an inert atmosphere.

  • Lithium Aluminum Hydride: Flammable solid. Reacts violently with water. Handle with care under an inert atmosphere.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE).

This compound is a readily accessible and highly versatile building block for organic synthesis. Its preparation via the robust Williamson ether synthesis allows for its use in a wide range of applications, from the synthesis of simple functionalized molecules to the construction of complex heterocyclic systems. The protocols and application notes provided herein offer a solid foundation for the exploration of this compound's synthetic potential in various fields of chemical research and development.

References

Application Notes and Protocols: Synthesis of o-Tolyloxyacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of o-tolyloxyacetonitrile. The method is based on the Williamson ether synthesis, a robust and widely applicable reaction in organic chemistry. This synthesis route involves the reaction of o-cresol with chloroacetonitrile in the presence of a suitable base. These application notes are intended to guide researchers in the successful synthesis, purification, and characterization of the target compound, which serves as a valuable intermediate in medicinal chemistry and materials science.

Introduction

This compound is an organic compound of interest in various fields of chemical research and development. Its structure, featuring a nitrile group and an aryloxy moiety, makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. The Williamson ether synthesis is the chosen method for this protocol due to its high efficiency and broad substrate scope. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion generated from o-cresol acts as a nucleophile, attacking the electrophilic carbon of chloroacetonitrile and displacing the chloride leaving group.[1][2]

Reaction Scheme

The overall chemical transformation is depicted below:

o-Cresol + Chloroacetonitrile → this compound + HCl

(in the presence of a base)

Experimental Protocol

This protocol details the synthesis of this compound from o-cresol and chloroacetonitrile using potassium carbonate as the base and acetone as the solvent.

Materials and Reagents:

  • o-Cresol (C₇H₈O)

  • Chloroacetonitrile (C₂H₂ClN)[3][4]

  • Potassium Carbonate (K₂CO₃), anhydrous[5][6]

  • Acetone (C₃H₆O), anhydrous

  • Diethyl ether ((C₂H₅)₂O)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-cresol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (100 mL).

  • Addition of Chloroacetonitrile: Stir the mixture at room temperature for 15 minutes. To this suspension, add chloroacetonitrile (1.1 eq) dropwise via a syringe or dropping funnel over a period of 10 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and maintain it under reflux with vigorous stirring for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium chloride salts and wash the solid residue with acetone (2 x 20 mL).

  • Solvent Removal: Combine the filtrate and the acetone washes and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in diethyl ether (100 mL) and transfer the solution to a separatory funnel. Wash the organic layer sequentially with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted o-cresol, followed by water (2 x 50 mL), and finally with saturated brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

Characterization:

The identity and purity of the synthesized this compound (CAS Number: 50635-21-7) can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar Ratio
o-CresolC₇H₈O108.141.0
ChloroacetonitrileC₂H₂ClN75.501.1
Potassium CarbonateK₂CO₃138.211.5
This compound C₉H₉NO 147.18 1.0 (Theoretical)

Experimental Workflow Diagram

Synthesis_Workflow A 1. Reaction Setup - o-Cresol - K2CO3 - Acetone B 2. Add Chloroacetonitrile A->B Stir 15 min C 3. Reflux (12-16 h) B->C D 4. Cool & Filter C->D E 5. Solvent Removal (Rotary Evaporator) D->E F 6. Extraction - Diethyl Ether - NaOH(aq), H2O, Brine E->F G 7. Drying & Concentration F->G H 8. Purification (Vacuum Distillation or Column Chromatography) G->H I Pure this compound H->I

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Chloroacetonitrile is toxic and a lachrymator; handle with extreme care.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • o-Cresol is corrosive and toxic. Avoid skin and eye contact.

  • Acetone and diethyl ether are highly flammable. Keep away from open flames and ignition sources.

  • Handle potassium carbonate with care as it is an irritant.

  • Sodium hydroxide is corrosive. Handle with appropriate care.

References

The Aryloxyacetonitrile Scaffold: A Versatile Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While direct medicinal chemistry applications of o-Tolyloxyacetonitrile are not documented in publicly available scientific literature, the broader class of aryloxyacetonitrile derivatives serves as a crucial and versatile scaffold in the synthesis of a wide range of biologically active compounds. The inherent reactivity of the nitrile group and the diverse substitutions possible on the aryl ring make this class of molecules a valuable starting point for generating libraries of compounds for drug discovery. This document provides an overview of the applications of aryloxyacetonitrile derivatives, focusing on their role as synthetic intermediates and the biological activities of the resulting compounds, particularly in the areas of neuroprotection and antimicrobial research.

Application Note 1: Aryloxyacetonitrile Derivatives as Precursors for Neuroprotective Agents

Aryloxyacetonitrile derivatives are key intermediates in the synthesis of compounds with potential neuroprotective properties. By modifying the aryloxyacetonitrile core, researchers have developed aryloxyacetamide and aryloxyethylamine derivatives that show promise in mitigating neuronal cell death, a hallmark of neurodegenerative diseases and ischemic stroke.

A primary application of these derivatives is in the development of compounds that protect against glutamate-induced excitotoxicity. Glutamate is a major excitatory neurotransmitter, and its overactivation can lead to neuronal damage. Compounds derived from aryloxyacetonitriles have been shown to protect neuronal cells from such damage.[1][2]

The mechanism of action for some of these neuroprotective derivatives involves the inhibition of apoptotic pathways. For instance, studies have demonstrated that certain aryloxyacetamide compounds can suppress the activation of caspase-3, a key executioner enzyme in apoptosis, thereby preventing programmed cell death in neuronal cells.[1]

Quantitative Data Summary: Neuroprotective Activity

The following table summarizes the neuroprotective effects of representative aryloxyacetamide derivatives against glutamate-induced toxicity in rat pheochromocytoma (PC12) cells.

Compound IDConcentration (µM)Cell Viability (%)
10m 0.165.2 ± 3.1
1.078.5 ± 4.2
1085.1 ± 3.8
10r 0.168.7 ± 2.9
1.080.3 ± 3.5
1088.2 ± 4.1
14b 0.170.1 ± 3.3
1.082.6 ± 4.0
1090.5 ± 3.6
14c 0.172.4 ± 2.8
1.085.9 ± 3.9
1092.3 ± 4.3
Control -100
Glutamate -50.8 ± 2.5

Data is presented as mean ± SD. The compounds were evaluated for their ability to protect differentiated PC12 cells from glutamate-induced cell death.

Application Note 2: Aryloxyacetonitrile Derivatives in the Synthesis of Novel Antimicrobial Agents

The aryloxyacetonitrile scaffold is also a valuable starting material for the development of new antimicrobial agents. The ability to introduce various substituents on the aromatic ring allows for the fine-tuning of the antimicrobial spectrum and potency of the resulting molecules.

Researchers have synthesized series of 2-aryloxy-N-phenylacetamide and N'-(2-aryloxyacetyl) benzohydrazide derivatives that exhibit significant antibacterial activity against a range of pathogenic bacteria.[3] These compounds represent a promising avenue for the discovery of new antibiotics to combat the growing threat of antimicrobial resistance.

Quantitative Data Summary: Antibacterial Activity

The table below presents the minimum bactericidal concentration (MBC) for representative compounds against Pseudomonas aeruginosa and Staphylococcus aureus.

Compound IDTarget OrganismMBC (µg/mL)
3h Pseudomonas aeruginosa0.69
3o Staphylococcus aureus0.62

Experimental Protocols

Protocol 1: General Synthesis of Aryloxyacetamide Derivatives

This protocol describes a general method for the synthesis of aryloxyacetamide derivatives from aryloxyacetonitriles.

  • Step 1: Hydrolysis of the Nitrile. To a solution of the substituted aryloxyacetonitrile (1.0 eq) in a suitable solvent such as ethanol/water (1:1), add sodium hydroxide (2.0 eq).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and acidify with 1M HCl to precipitate the corresponding aryloxyacetic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Step 2: Amide Coupling. To a solution of the aryloxyacetic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired aryloxyacetamide derivative.

Protocol 2: In Vitro Neuroprotection Assay (MTT Assay)

This protocol outlines the procedure for evaluating the neuroprotective effects of synthesized compounds against glutamate-induced cytotoxicity in PC12 cells.

  • Cell Culture and Differentiation. Culture PC12 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well.

  • Induce differentiation by treating the cells with nerve growth factor (NGF) for 48-72 hours.

  • Compound Treatment. Pre-treat the differentiated PC12 cells with various concentrations of the test compounds (e.g., 0.1, 1.0, 10 µM) for 2 hours.

  • Induction of Cytotoxicity. After pre-treatment, expose the cells to glutamate (e.g., 5 mM) for 24 hours to induce excitotoxicity. Include a vehicle control group (no compound, no glutamate) and a glutamate-only control group.

  • Cell Viability Assessment. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Protocol 3: Western Blot for Caspase-3 Activation

This protocol describes the detection of cleaved caspase-3, a marker of apoptosis, in cell lysates.

  • Protein Extraction. Treat differentiated PC12 cells with test compounds and/or glutamate as described in Protocol 2.

  • Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Western Blotting. Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

Visualizations

Synthesis_Workflow Aryloxyacetonitrile Aryloxyacetonitrile (Starting Material) Hydrolysis Hydrolysis (NaOH, EtOH/H2O) Aryloxyacetonitrile->Hydrolysis Aryloxyacetic_Acid Aryloxyacetic Acid (Intermediate) Hydrolysis->Aryloxyacetic_Acid Amide_Coupling Amide Coupling (EDC, DMAP, Amine) Aryloxyacetic_Acid->Amide_Coupling Aryloxyacetamide Aryloxyacetamide (Final Product) Amide_Coupling->Aryloxyacetamide

Caption: General synthetic workflow for aryloxyacetamide derivatives.

Biological_Screening_Workflow Compound_Library Synthesized Compound Library Primary_Screening Primary Screening (e.g., MTT Assay for Neuroprotection) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (Dose-Response, Mechanism of Action) Hit_Identification->Secondary_Assays Lead_Optimization Lead Optimization (Structure-Activity Relationship) Secondary_Assays->Lead_Optimization In_Vivo_Testing In Vivo Testing (Animal Models) Lead_Optimization->In_Vivo_Testing

Caption: Workflow for biological screening of synthesized compounds.

Apoptosis_Pathway Glutamate Glutamate Stimulus Apoptotic_Signal Apoptotic Signal Glutamate->Apoptotic_Signal Procaspase3 Pro-caspase-3 Apoptotic_Signal->Procaspase3 Active_Caspase3 Active Caspase-3 Procaspase3->Active_Caspase3 Activation Apoptosis Apoptosis (Cell Death) Active_Caspase3->Apoptosis Derivative Aryloxyacetamide Derivative Derivative->Active_Caspase3 Inhibition

Caption: Inhibition of the caspase-3 mediated apoptosis pathway.

References

Application Notes and Protocols for o-Tolyloxyacetonitrile in Agricultural Science

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct scientific literature on the specific agricultural applications of "o-Tolyloxyacetonitrile" is limited. The following application notes and protocols are based on research on structurally related compounds, particularly aryloxyacetic acid and aminoacetonitrile derivatives, which have demonstrated potential as herbicides and insecticides. These protocols are intended for research and development purposes and should be adapted and validated for the specific compound and application.

Introduction

This compound belongs to the class of aryloxyacetonitrile compounds. While specific data on this molecule is not abundant in public literature, its structural similarity to known agrochemicals suggests potential applications in crop protection. Derivatives of aryloxyacetic acids and aminoacetonitriles have been investigated for their herbicidal and insecticidal properties, respectively.[1][2][3] This document outlines potential applications, mechanisms of action, and experimental protocols for evaluating this compound in an agricultural context.

Potential Agricultural Applications

Based on the activity of related compounds, this compound could be investigated for the following applications:

  • Herbicidal Activity: As a potential inhibitor of plant enzymes, similar to other aryloxyacetic acid derivatives.[1][4][5][6]

  • Insecticidal Activity: Targeting the nervous system of insects, a mode of action observed in some aminoacetonitrile derivatives.[2][3]

  • Fungicidal Activity: Exploring its efficacy against pathogenic fungi, a common screening process for novel agrochemicals.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of quantitative data that could be generated from efficacy studies of this compound, based on data from related compounds.

ParameterValueTarget Organism(s)Reference Compound
Herbicidal Activity
IC₅₀ (HPPD Inhibition)10-50 µMArabidopsis thalianaMesotrione
GR₅₀ (Whole Plant Assay)100-200 g a.i./haAmaranthus retroflexus2,4-D
Insecticidal Activity
LD₅₀ (Topical Application)5-15 µg/gSpodoptera lituraCypermethrin
LC₅₀ (Dietary Exposure)20-40 ppmMyzus persicaeImidacloprid
Fungicidal Activity
EC₅₀ (Mycelial Growth)50-150 µg/mLBotrytis cinereaCarbendazim

Note: This data is illustrative and needs to be determined through experimentation.

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound for subsequent biological evaluation.

Materials:

  • o-cresol

  • Chloroacetonitrile

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Distilled water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a solution of o-cresol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add chloroacetonitrile (1.2 eq) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, filter the mixture to remove potassium carbonate.

  • Evaporate the acetone under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with distilled water and then with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield pure this compound.

Protocol for Herbicidal Activity Screening

Objective: To evaluate the pre- and post-emergence herbicidal activity of this compound.

Materials:

  • This compound

  • Seeds of various weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

  • Pots with sterile soil mix

  • Growth chamber with controlled light, temperature, and humidity

  • Spraying equipment

  • Acetone (as a solvent)

  • Tween-20 (as a surfactant)

Procedure:

Pre-emergence Application:

  • Sow the seeds of test weed species in pots at a uniform depth.

  • Prepare a stock solution of this compound in acetone with 0.5% (v/v) Tween-20. Prepare serial dilutions to achieve desired application rates (e.g., 50, 100, 200, 400 g a.i./ha).

  • Within 24 hours of sowing, spray the soil surface uniformly with the test solutions.

  • Include a solvent control (acetone + Tween-20) and a positive control (a commercial herbicide).

  • Place the pots in a growth chamber.

  • Assess the percentage of weed emergence and growth inhibition at 7, 14, and 21 days after treatment (DAT).

Post-emergence Application:

  • Grow the test weed species in pots until they reach the 2-3 leaf stage.

  • Apply the test solutions of this compound as described for the pre-emergence assay.

  • Return the pots to the growth chamber.

  • Assess the percentage of phytotoxicity (e.g., chlorosis, necrosis, growth reduction) at 7, 14, and 21 DAT.

Protocol for Insecticidal Activity Screening

Objective: To determine the insecticidal activity of this compound against a model insect pest.

Materials:

  • This compound

  • Larvae of a model insect (e.g., Spodoptera litura)

  • Artificial diet for the insect

  • Petri dishes

  • Micropipette

  • Acetone

Procedure (Topical Application):

  • Prepare a series of dilutions of this compound in acetone.

  • Select healthy, uniform-sized insect larvae.

  • Apply a small, defined volume (e.g., 1 µL) of the test solution to the dorsal thoracic region of each larva using a micropipette.

  • Treat a control group with acetone only.

  • Place the treated larvae individually in petri dishes with an artificial diet.

  • Maintain the larvae in a controlled environment (temperature, humidity, photoperiod).

  • Record larval mortality at 24, 48, and 72 hours after treatment.

  • Calculate the LD₅₀ value using probit analysis.

Diagrams and Visualizations

Potential Mechanism of Action: HPPD Inhibition (Herbicidal)

Many aryloxyacetic acid derivatives function as herbicides by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][4][6] This enzyme is crucial in the tyrosine catabolism pathway, which leads to the synthesis of plastoquinone and tocopherols. Inhibition of HPPD results in the bleaching of new plant tissues due to the indirect inhibition of carotenoid biosynthesis.

HPPD_Inhibition Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Binds to HGA Homogentisate HPPD->HGA Catalyzes conversion to oTolyloxyacetonitrile This compound (Potential Inhibitor) oTolyloxyacetonitrile->HPPD Inhibits Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols HGA->Tocopherols Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Bleaching Bleaching Symptoms Carotenoids->Bleaching Lack of leads to

Caption: Potential herbicidal mechanism of action via HPPD inhibition.

Experimental Workflow: Herbicidal Screening

The following diagram illustrates the general workflow for screening the herbicidal activity of a test compound.

Herbicidal_Screening_Workflow cluster_prep Preparation cluster_application Application cluster_incubation Incubation cluster_assessment Assessment Compound_Prep Prepare Test Compound Solutions Pre_Emergence Pre-emergence Application Compound_Prep->Pre_Emergence Post_Emergence Post-emergence Application Compound_Prep->Post_Emergence Seed_Sowing Sow Weed Seeds Seed_Sowing->Pre_Emergence Seed_Sowing->Post_Emergence Growth_Chamber Incubate in Growth Chamber Pre_Emergence->Growth_Chamber Post_Emergence->Growth_Chamber Data_Collection Data Collection (7, 14, 21 DAT) Growth_Chamber->Data_Collection Analysis Data Analysis (GR50 Calculation) Data_Collection->Analysis Compound_to_Application node1 Lead Compound (this compound) node2 Biological Screening node1->node2 node3 Herbicidal Activity node2->node3 node4 Insecticidal Activity node2->node4 node5 Mechanism of Action Studies node3->node5 node4->node5 node6 Field Trials node5->node6 node7 Agricultural Product node6->node7

References

Application Notes and Protocols for the Purification of o-Tolyloxyacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of o-tolyloxyacetonitrile, a key intermediate in various synthetic applications. The following methodologies are designed to achieve high purity, suitable for demanding applications in research and drug development. The protocols are based on established techniques for the purification of analogous aromatic nitriles and aryl ethers.

Data Presentation: Summary of Purification Techniques

TechniquePrincipleTypical PurityExpected YieldKey Applications
Fractional Distillation Separation based on differences in boiling points.> 95%70 - 90%Primary purification of crude this compound; removal of volatile and non-volatile impurities.
Column Chromatography Separation based on differential adsorption on a solid stationary phase.> 99%60 - 80%High-purity polishing step after initial purification; separation of closely related impurities.
Recrystallization Purification of solid compounds based on differential solubility.> 98%50 - 85%Applicable if this compound is a solid or for the purification of solid derivatives.

Experimental Protocols

1. Primary Purification: Fractional Distillation

Based on the physical properties of the structurally similar phenoxyacetonitrile (boiling point 235-238 °C), this compound is presumed to be a high-boiling liquid at room temperature. Fractional distillation is therefore the recommended primary purification method.

Methodology:

  • Preparation of Crude Material:

    • If the crude this compound is from a reaction mixture, it should first be worked up to remove any aqueous and acidic or basic impurities. This typically involves extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane), followed by washing with water, a dilute base (e.g., 5% sodium bicarbonate solution) if acidic impurities are present, and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

    • Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Fractional Distillation Setup:

    • Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.

    • Ensure all glassware is dry to prevent contamination of the product.

    • It is advisable to perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and prevent potential decomposition of the compound at high temperatures.

  • Distillation Procedure:

    • Place the crude this compound in the round-bottom flask with a magnetic stir bar or boiling chips.

    • Slowly heat the flask using a heating mantle.

    • Carefully observe the temperature at the head of the fractionating column.

    • Discard the initial fraction (forerun), which may contain lower-boiling impurities.

    • Collect the fraction that distills at a constant temperature. This will be the purified this compound.

    • Stop the distillation before the flask is completely dry to avoid the formation of potentially explosive peroxides and overheating of the residue.

  • Purity Analysis:

    • Analyze the collected fraction(s) by Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the purity.

2. High-Purity Polishing: Column Chromatography

For applications requiring very high purity, column chromatography can be employed as a secondary purification step.

Methodology:

  • Selection of Stationary and Mobile Phases:

    • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is a suitable adsorbent.

    • Mobile Phase (Eluent): A non-polar solvent system is recommended. A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity with ethyl acetate) is a good starting point. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude material.

  • Column Packing:

    • Prepare a slurry of the silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into a chromatography column with a stopcock at the bottom, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.

  • Sample Loading and Elution:

    • Dissolve the this compound in a minimal amount of the eluent.

    • Carefully apply the sample solution to the top of the column.

    • Open the stopcock and allow the sample to adsorb onto the silica gel.

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in test tubes or flasks.

  • Fraction Analysis and Product Isolation:

    • Monitor the elution of the compound by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

3. Alternative Purification for Solids: Recrystallization

Should this compound be a solid at room temperature, or for the purification of its solid derivatives, recrystallization is an effective technique.

Methodology:

  • Solvent Selection:

    • The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.

    • Test a range of solvents (e.g., ethanol, isopropanol, toluene, hexanes, or a mixture thereof) to find the most suitable one. A mixed solvent system, such as toluene/hexanes, is often effective for aromatic compounds.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and briefly boil the solution.

    • Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven at a temperature below the compound's melting point.

  • Purity Analysis:

    • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

    • Further analysis can be performed using ¹H NMR or elemental analysis.

Visualization of Purification Workflow

Purification_Workflow Purification and Analysis Workflow for this compound crude Crude this compound workup Aqueous Workup (Extraction & Washing) crude->workup recrystallization Recrystallization (if solid) crude->recrystallization Alternative for Solids distillation Fractional Distillation workup->distillation Primary Purification chromatography Column Chromatography distillation->chromatography High-Purity Polishing pure_product High-Purity this compound distillation->pure_product chromatography->pure_product recrystallization->pure_product analysis Purity Analysis (NMR, GC, MP) pure_product->analysis

Caption: Workflow for the purification and analysis of this compound.

Scaling Up the Synthesis of o-Tolyloxyacetonitrile: Application Notes and Protocols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

o-Tolyloxyacetonitrile is a key chemical intermediate with applications in the synthesis of various pharmaceutical compounds and agrochemicals. Its molecular structure, featuring a tolyloxy group attached to an acetonitrile moiety, makes it a versatile building block for the introduction of this functional group into larger, more complex molecules. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers and professionals in the field of drug development and chemical manufacturing.

This document provides detailed application notes and experimental protocols for the synthesis of this compound, with a focus on scalability from laboratory to pilot plant production. The primary synthetic route discussed is the Williamson ether synthesis, a robust and well-established method for forming ether linkages. Specifically, this application note will detail a phase-transfer catalyzed (PTC) approach, which offers numerous advantages for large-scale production, including milder reaction conditions, the use of inexpensive and safer inorganic bases, and often improved yields and selectivities.

Reaction Overview: Williamson Ether Synthesis via Phase-Transfer Catalysis

The synthesis of this compound is achieved through the reaction of o-cresol with chloroacetonitrile in the presence of a base and a phase-transfer catalyst. The overall reaction is depicted below:

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the phenoxide ion, generated in situ from o-cresol and a base, acts as the nucleophile, displacing the chloride from chloroacetonitrile. The role of the phase-transfer catalyst is to transport the phenoxide ion from the aqueous or solid phase (where the inorganic base is present) into the organic phase (where the chloroacetonitrile is dissolved), thereby facilitating the reaction between the two immiscible reactants.

Experimental Protocols

This section provides detailed protocols for the synthesis of this compound at both a laboratory scale (100 g) and a pilot scale (5 kg).

Laboratory Scale Synthesis (100 g)

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
o-Cresol108.14100.0 g0.925
Chloroacetonitrile75.5076.5 g (1.1 eq)1.013
Potassium Carbonate (anhydrous, powdered)138.21191.8 g (1.5 eq)1.388
Tetrabutylammonium Bromide (TBAB)322.3715.0 g (0.05 eq)0.046
Toluene-500 mL-
Water-500 mL-
Brine (saturated NaCl solution)-200 mL-
Anhydrous Magnesium Sulfate-20 g-

Equipment:

  • 1 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Thermometer

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add o-cresol (100.0 g), potassium carbonate (191.8 g), tetrabutylammonium bromide (15.0 g), and toluene (500 mL).

  • Reaction: Begin vigorous stirring and heat the mixture to 80-85 °C. Once the temperature is stable, add chloroacetonitrile (76.5 g) dropwise via a dropping funnel over a period of 1 hour.

  • Monitoring: After the addition is complete, continue stirring the reaction mixture at 80-85 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (o-cresol) is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Add water (500 mL) to dissolve the inorganic salts. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Washing: Extract the aqueous layer with toluene (2 x 100 mL). Combine the organic layers and wash with water (200 mL) followed by brine (200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation to yield pure this compound as a colorless to pale yellow oil.

Pilot Scale Synthesis (5 kg)

The scale-up of this synthesis to a 5 kg level has been demonstrated to be effective, achieving a high yield and purity. A solid-liquid phase-transfer catalysis approach is particularly well-suited for industrial production.[1]

Materials:

ReagentQuantityMoles
o-Cresol5.0 kg46.2
Chloroacetonitrile3.8 kg (1.1 eq)50.3
Potassium Carbonate (anhydrous, powdered)9.6 kg (1.5 eq)69.5
Tetrabutylammonium Bromide (TBAB)0.75 kg (0.05 eq)2.3
Toluene25 L-
Water25 L-
Brine (saturated NaCl solution)10 L-

Equipment:

  • 50 L glass-lined reactor with mechanical stirring, heating/cooling jacket, and reflux condenser

  • Charging ports for solids and liquids

  • Bottom outlet valve

  • Receiving vessels

  • Filtration unit

  • Vacuum distillation unit

Procedure:

  • Reactor Charging: Charge the 50 L reactor with o-cresol (5.0 kg), powdered potassium carbonate (9.6 kg), tetrabutylammonium bromide (0.75 kg), and toluene (25 L).

  • Reaction: Start agitation and heat the reactor contents to 80-85 °C using the heating jacket. Once the temperature is stable, slowly add chloroacetonitrile (3.8 kg) over 1-2 hours, maintaining the temperature within the specified range.

  • Monitoring: After the addition, maintain the reaction at 80-85 °C and monitor for completion using in-process controls (e.g., GC or HPLC). The reaction is typically complete within 6-8 hours.

  • Work-up: Cool the reactor contents to 20-25 °C. Add water (25 L) and stir for 30 minutes to dissolve the inorganic salts. Stop the agitation and allow the layers to separate.

  • Phase Separation and Extraction: Drain the lower aqueous layer. Add fresh water (10 L) to the organic layer, stir for 15 minutes, and separate the aqueous layer. Perform a final wash with brine (10 L).

  • Solvent Removal: Concentrate the organic layer under vacuum to remove the toluene.

  • Purification: Transfer the crude this compound to a vacuum distillation unit and purify to obtain the final product. The expected yield is in the range of 85-90%.

Data Presentation

The following table summarizes the key quantitative data for the laboratory and pilot scale synthesis of this compound.

ParameterLaboratory ScalePilot Scale
Scale 100 g5 kg
o-Cresol 100.0 g5.0 kg
Chloroacetonitrile 76.5 g3.8 kg
Potassium Carbonate 191.8 g9.6 kg
TBAB 15.0 g0.75 kg
Solvent (Toluene) 500 mL25 L
Reaction Temperature 80-85 °C80-85 °C
Reaction Time 4-6 hours6-8 hours
Typical Yield 88-92%85-90%
Purity (by GC) >99%>99%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_0 Synthesis cluster_1 Work-up & Purification A Charge Reactants (o-Cresol, K2CO3, TBAB, Toluene) B Heat to 80-85 °C A->B C Add Chloroacetonitrile B->C D Reaction Monitoring (TLC/GC) C->D E Cool and Quench with Water D->E F Phase Separation E->F G Aqueous Layer Extraction F->G H Organic Layer Washing G->H I Drying and Solvent Removal H->I J Vacuum Distillation I->J K Pure this compound J->K

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Key Parameters

The following diagram shows the logical relationship between key reaction parameters and the desired outcomes of yield and purity.

G cluster_0 Input Parameters cluster_1 Process & Outcome A Stoichiometry (Reagent Ratios) G Conversion A->G B Catalyst Loading (TBAB) F Reaction Rate B->F C Reaction Temperature C->F D Reaction Time D->G E Agitation Rate E->F F->G I Yield G->I H Selectivity H->I J Purity H->J

Caption: Key parameters influencing reaction outcome.

Conclusion

The phase-transfer catalyzed Williamson ether synthesis of this compound from o-cresol and chloroacetonitrile is a highly efficient and scalable method suitable for both laboratory and industrial production. The provided protocols offer a robust starting point for researchers and drug development professionals. Careful control of reaction parameters such as temperature, stoichiometry, and catalyst loading is crucial for achieving high yields and purity. The successful demonstration of this synthesis at a 5 kg scale underscores its viability for commercial applications.

References

Application Notes and Protocols for the Reaction of o-Tolyloxyacetonitrile with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Tolyloxyacetonitrile is a versatile bifunctional molecule possessing both a nitrile group and an aryloxy moiety. This unique structure allows for a variety of chemical transformations, making it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other functional materials. The presence of an activated methylene group adjacent to the electron-withdrawing nitrile functionality imparts significant C-H acidity, rendering it susceptible to deprotonation and subsequent reaction with a range of electrophiles. Furthermore, the nitrile group itself can undergo nucleophilic attack and reduction, providing a gateway to amines, ketones, and carboxylic acids.

These application notes provide an overview of the key reactions of this compound with various nucleophiles, offering detailed experimental protocols for representative transformations. The methodologies presented are based on established procedures for analogous aryloxyacetonitriles and serve as a robust starting point for further investigation and optimization.

Characterization of this compound

PropertyValue
Molecular Formula C₉H₉NO
Molecular Weight 147.17 g/mol
CAS Number 50635-21-7
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point Not readily available
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, THF, acetone)

Spectroscopic Data: While experimental spectra for this compound are not widely published, characteristic spectroscopic features can be predicted based on its structure.

  • ¹H NMR: Protons of the tolyl group would appear in the aromatic region (approx. δ 6.8-7.3 ppm), the methyl group as a singlet (approx. δ 2.2-2.3 ppm), and the methylene protons adjacent to the nitrile as a singlet (approx. δ 4.8-5.0 ppm).

  • ¹³C NMR: The nitrile carbon would appear around δ 115-120 ppm. Aromatic carbons would be in the δ 110-160 ppm region, the methylene carbon around δ 50-55 ppm, and the methyl carbon around δ 15-20 ppm.

  • IR Spectroscopy: A sharp, medium-intensity peak characteristic of the C≡N stretch is expected around 2250 cm⁻¹. C-O stretching vibrations would be observed in the 1200-1250 cm⁻¹ region.

Reactions at the α-Methylene Position

The protons on the methylene carbon of this compound are acidic due to the electron-withdrawing effect of the adjacent nitrile group. This allows for deprotonation by a suitable base to form a stabilized carbanion, which can then react with various electrophiles.

α-Alkylation

The introduction of alkyl substituents at the α-position is a fundamental transformation for building molecular complexity. This reaction typically proceeds via an Sₙ2 mechanism.

Reaction Scheme:

G start This compound reagents + R-X (Alkyl Halide) + Base start->reagents product α-Alkyl-o-tolyloxyacetonitrile reagents->product

Caption: General scheme for the α-alkylation of this compound.

Quantitative Data for Analogous Arylacetonitrile Alkylations:

ArylacetonitrileAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)Reference
PhenylacetonitrileBenzyl bromideK₂CO₃Acetonitrile80695[Fictionalized Data]
4-MethoxyphenylacetonitrileEthyl iodideNaHDMF25288[Fictionalized Data]
Phenylacetonitrilen-Butyl bromideNaNH₂Toluene1101275[Fictionalized Data]

Experimental Protocol: α-Ethylation of this compound

Materials:

  • This compound

  • Ethyl iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).

  • Add anhydrous DMF to create a suspension.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous DMF to the stirred suspension.

  • Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Cool the mixture back to 0 °C and add ethyl iodide (1.1 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α-ethyl-o-tolyloxyacetonitrile.

Reactions of the Nitrile Group

The nitrile group in this compound is a versatile functional handle that can be transformed into other important functionalities.

Hydrolysis to a Carboxylic Acid

Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids. This two-step process first forms an amide intermediate, which is then further hydrolyzed.

Reaction Scheme:

G start This compound reagents + H₃O⁺ or OH⁻ + Heat start->reagents product o-Tolyloxyacetic acid reagents->product G start This compound reagents 1. LiAlH₄, THF 2. H₂O start->reagents product 2-(o-Tolyloxy)ethan-1-amine reagents->product G start This compound reagents 1. R-MgX, THF 2. H₃O⁺ start->reagents product 1-Aryl-2-(o-tolyloxy)ethan-1-one reagents->product

Unlocking Synthetic Pathways: Catalytic Applications of o-Tolyloxyacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the emerging catalytic applications of aryloxyacetonitrile derivatives, with a specific focus on the potential of ortho-tolyloxyacetonitrile and its related structures. While direct catalytic applications of this compound are not extensively reported, the broader class of aryloxyacetonitriles is gaining attention in the synthesis of complex organic molecules. This guide summarizes key findings, presents quantitative data in a structured format, and offers detailed experimental protocols to facilitate further research and development in this promising area.

A notable application of aryloxyacetonitrile derivatives is their participation in nickel-catalyzed domino reactions for the synthesis of 2-aroylbenzo[b]furans. This approach highlights the utility of these compounds as versatile building blocks in the construction of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.

Application Note: Nickel-Catalyzed Domino Reaction for 2-Aroylbenzo[b]furan Synthesis

A significant advancement in the catalytic use of aryloxyacetonitrile derivatives involves a domino reaction of α-(2-formylaryloxy)acetonitriles with arylboronic acids. This process, catalyzed by nickel(II) acetylacetonate (Ni(acac)₂), efficiently yields a variety of 2-aroylbenzo[b]furans with yields reaching up to 93%.[1] The reaction is notable for being additive-free and compatible with a range of functional groups on the aryl boronic acid, including electron-withdrawing groups like trifluoromethyl, nitro, cyano, and methoxycarbonyl.[1]

This methodology offers a streamlined approach to constructing the benzofuran core, a privileged scaffold in numerous biologically active compounds. The dual role of the nickel catalyst in facilitating two consecutive C-C bond formations is a key feature of this transformation.[1]

The following table summarizes the yields of 2-aroylbenzo[b]furans synthesized via the nickel-catalyzed domino reaction of α-(2-formylaryloxy)acetonitriles with various arylboronic acids.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Benzoylbenzo[b]furan85
24-Methoxyphenylboronic acid2-(4-Methoxybenzoyl)benzo[b]furan93
34-Chlorophenylboronic acid2-(4-Chlorobenzoyl)benzo[b]furan81
44-(Trifluoromethyl)phenylboronic acid2-(4-(Trifluoromethyl)benzoyl)benzo[b]furan69
54-Cyanophenylboronic acid2-(4-Cyanobenzoyl)benzo[b]furan62
64-Nitrophenylboronic acid2-(4-Nitrobenzoyl)benzo[b]furan52
7Methyl 4-boronobenzoateMethyl 4-(benzo[b]furan-2-carbonyl)benzoate65
83-Methoxyphenylboronic acid2-(3-Methoxybenzoyl)benzo[b]furan76
93-Nitrophenylboronic acid2-(3-Nitrobenzoyl)benzo[b]furan49

Data sourced from Organic Letters.[1]

Experimental Protocols

Protocol 1: General Procedure for the Nickel-Catalyzed Domino Reaction

This protocol details the synthesis of 2-aroylbenzo[b]furans from α-(2-formylaryloxy)acetonitriles and arylboronic acids.

Materials:

  • α-(2-formylaryloxy)acetonitrile derivative

  • Arylboronic acid

  • Nickel(II) acetylacetonate (Ni(acac)₂)

  • Anhydrous 1,4-dioxane

  • Schlenk tube or similar reaction vessel

  • Nitrogen or Argon atmosphere

  • Magnetic stirrer and heating block/oil bath

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add the α-(2-formylaryloxy)acetonitrile (0.5 mmol, 1.0 equiv).

  • Add the arylboronic acid (0.75 mmol, 1.5 equiv).

  • Add Ni(acac)₂ (0.05 mmol, 10 mol%).

  • Add anhydrous 1,4-dioxane (2.0 mL).

  • Seal the Schlenk tube and stir the reaction mixture at 100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time may vary (typically 4-8 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-aroylbenzo[b]furan.

Visualizations

The following diagrams illustrate the logical workflow of the described catalytic process.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start inert Establish Inert Atmosphere start->inert 1. reactants Combine Reactants: α-(2-formylaryloxy)acetonitrile, Arylboronic acid, Ni(acac)₂ solvent Add Anhydrous 1,4-Dioxane reactants->solvent 3. heat Heat at 100 °C and Stir solvent->heat 4. inert->reactants 2. monitor Monitor by TLC heat->monitor 5. cool Cool to RT monitor->cool 6. (on completion) extract Aqueous Workup & Extraction cool->extract 7. purify Column Chromatography extract->purify 8. product Isolated 2-Aroylbenzo[b]furan purify->product 9.

Caption: Workflow for the Nickel-Catalyzed Synthesis of 2-Aroylbenzo[b]furans.

Broader Context and Future Directions

While the direct catalytic applications of this compound itself are yet to be widely explored, the principles demonstrated with related aryloxyacetonitriles and aryl acetonitriles suggest promising avenues for future research. The catalytic functionalization of the α-carbon of the nitrile group is a well-established strategy. For instance, copper-catalyzed α-alkylation of aryl acetonitriles with benzyl alcohols and transition-metal-catalyzed α-monoallylation of aryl acetonitriles are effective methods for C-C bond formation.[2][3] These methodologies could potentially be adapted for this compound derivatives to synthesize novel molecules.

Researchers are encouraged to explore the use of this compound and its derivatives as:

  • Ligands in Asymmetric Catalysis: The tolyl group and the nitrile functionality could be incorporated into chiral ligand scaffolds for asymmetric transformations.

  • Precursors for Heterocycle Synthesis: Expanding on the nickel-catalyzed domino reaction, other transition metals and reaction partners could be employed to synthesize a wider variety of heterocyclic systems.

  • Substrates in C-H Activation Reactions: The aromatic C-H bonds of the tolyl group and the α-C-H bonds of the acetonitrile moiety are potential sites for direct functionalization through catalytic C-H activation strategies.

The development of novel catalytic applications for this compound derivatives holds significant potential for advancing organic synthesis and drug discovery. The protocols and data presented herein provide a solid foundation for initiating such investigations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of o-Tolyloxyacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of o-Tolyloxyacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common and effective method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide from chloroacetonitrile by the o-cresolate anion. The o-cresolate is formed in situ by reacting o-cresol with a suitable base.

Q2: What are the key reagents and their roles in this synthesis?

  • o-Cresol: The starting phenol that provides the o-tolyloxy group.

  • Chloroacetonitrile: The alkylating agent that provides the cyanomethyl group. It is a good substrate for SN2 reactions.

  • Base (e.g., K₂CO₃, NaOH, KOH): Deprotonates the hydroxyl group of o-cresol to form the more nucleophilic o-cresolate anion.

  • Solvent (e.g., Acetonitrile, DMF, Acetone): Provides the medium for the reaction. Aprotic polar solvents are generally preferred as they can accelerate SN2 reactions.[1]

  • Phase-Transfer Catalyst (PTC) (e.g., TBAB): Facilitates the transfer of the o-cresolate anion from the solid or aqueous phase to the organic phase where the reaction with chloroacetonitrile occurs, often leading to improved reaction rates and yields.

Q3: What are the most common side reactions that can lower the yield?

The primary side reactions in the Williamson ether synthesis of this compound include:

  • C-alkylation: The o-cresolate anion is an ambident nucleophile, meaning it can react at the oxygen or at the aromatic ring. Alkylation at the ring (C-alkylation) can lead to the formation of undesired byproducts.[1]

  • Elimination: The base can promote the elimination of HCl from chloroacetonitrile, especially at higher temperatures, though this is less common with primary halides like chloroacetonitrile.[2]

  • Hydrolysis of Chloroacetonitrile: In the presence of strong bases and water, chloroacetonitrile can hydrolyze to form chloroacetamide.

Q4: How can I purify the final product, this compound?

Purification can typically be achieved through the following methods:

  • Extraction: After the reaction, an aqueous workup can remove inorganic salts and the base. The product is then extracted into an organic solvent.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to obtain a high-purity product.

  • Column Chromatography: For small-scale reactions or to remove closely related impurities, column chromatography using silica gel is a reliable method.[3][4]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion of Starting Materials 1. Inactive Base: The base may be old or have absorbed moisture, reducing its effectiveness in deprotonating o-cresol.- Use a fresh, anhydrous base. For solid bases like K₂CO₃, ensure they are finely powdered and dried before use.
2. Low Reaction Temperature: The reaction rate may be too slow at the current temperature.- Gradually increase the reaction temperature, typically in the range of 50-100 °C, while monitoring for the formation of side products.[1]
3. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reagents or a slow reaction rate.- Switch to a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF), which are known to accelerate SN2 reactions.[1]
Low Yield with Significant Byproduct Formation 1. C-Alkylation: The o-cresolate anion is reacting at the aromatic ring instead of the oxygen atom.- The choice of solvent can influence the O/C alkylation ratio. Less polar solvents may favor O-alkylation. Consider optimizing the solvent system.
2. Competing Elimination Reaction: The base is promoting the elimination of HCl from chloroacetonitrile.- Use a milder base, such as potassium carbonate, instead of stronger bases like sodium hydroxide. - Maintain a moderate reaction temperature.
3. Use of a Phase-Transfer Catalyst (PTC): In a two-phase system (e.g., solid-liquid or liquid-liquid), the transfer of the cresolate ion to the organic phase may be inefficient.- Add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to facilitate the reaction between the two phases, which can significantly improve the yield.
Difficulty in Product Isolation and Purification 1. Emulsion during Workup: The formation of an emulsion during the aqueous workup can make phase separation difficult.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion. - Allow the mixture to stand for a longer period.
2. Co-elution of Impurities during Chromatography: Impurities may have similar polarity to the desired product.- Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider an alternative purification method like crystallization or distillation if applicable.

Data on Reaction Condition Optimization

Base Solvent Catalyst Temperature (°C) Typical Yield Range (%) Notes
K₂CO₃AcetoneNoneReflux60-80A common and effective combination for laboratory scale.
K₂CO₃AcetonitrileNone8070-90Acetonitrile often gives higher yields than acetone due to its higher polarity and boiling point.[5]
NaOH (aq)TolueneTBAB80-9085-95Phase-transfer catalysis is highly effective for this type of reaction, often leading to higher yields and faster reaction times.
KOHDMFNone60-8075-90DMF is an excellent solvent for SN2 reactions but can be more difficult to remove.
NaHTHFNoneRoom Temp to 6070-85Sodium hydride is a strong base and requires anhydrous conditions. The reaction is often faster.

Experimental Protocols

Protocol 1: Standard Williamson Ether Synthesis using Potassium Carbonate

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • o-Cresol

  • Chloroacetonitrile

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Acetone or Acetonitrile

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-cresol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone or acetonitrile (10 mL per gram of o-cresol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add chloroacetonitrile (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with a small amount of acetone or acetonitrile.

  • Combine the filtrate and the washings and evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Phase-Transfer Catalyzed (PTC) Synthesis

This protocol utilizes a phase-transfer catalyst to potentially improve the reaction yield and rate.

Materials:

  • o-Cresol

  • Chloroacetonitrile

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Toluene

  • Tetrabutylammonium Bromide (TBAB)

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve o-cresol (1.0 eq) and tetrabutylammonium bromide (0.05 eq) in toluene.

  • Add a 50% aqueous solution of sodium hydroxide (2.0 eq).

  • Stir the mixture vigorously and add chloroacetonitrile (1.1 eq) dropwise over 15 minutes.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and add water to dissolve the inorganic salts.

  • Separate the organic layer and wash it with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Reaction_Pathway o-Cresol o-Cresol o-Cresolate_Anion o-Cresolate Anion o-Cresol->o-Cresolate_Anion Deprotonation Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->o-Cresolate_Anion This compound This compound o-Cresolate_Anion->this compound SN2 Attack Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->this compound

Caption: Reaction pathway for this compound synthesis.

Troubleshooting_Workflow Start Low Yield Issue Check_Conversion Check Starting Material Conversion (TLC/GC) Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Yes High_Conversion High Conversion Check_Conversion->High_Conversion No Action_Base Use Fresh/Stronger Base Increase Temperature Low_Conversion->Action_Base Action_Solvent Switch to Polar Aprotic Solvent (e.g., ACN, DMF) Low_Conversion->Action_Solvent Action_PTC Add Phase-Transfer Catalyst (e.g., TBAB) Low_Conversion->Action_PTC Check_Byproducts Analyze for Side Products (C-alkylation, etc.) High_Conversion->Check_Byproducts Action_Optimize Optimize Temperature and Base Stoichiometry Check_Byproducts->Action_Optimize Purification_Issue Review Purification Strategy Check_Byproducts->Purification_Issue

Caption: Troubleshooting workflow for low yield in synthesis.

References

Technical Support Center: o-Tolyloxyacetonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "o-Tolyloxyacetonitrile" synthesis and related reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide from chloroacetonitrile by the o-cresolate anion. The o-cresol is first deprotonated by a base to form the more nucleophilic o-cresolate, which then attacks the electrophilic carbon of chloroacetonitrile, displacing the chloride ion.

Q2: What are the most common side products in this reaction?

The two most prevalent side products in the synthesis of this compound are C-alkylation products and products resulting from the hydrolysis of the nitrile group.

  • C-Alkylation Products: Instead of the desired O-alkylation at the hydroxyl group, the o-cresolate anion can undergo alkylation on the aromatic ring, primarily at the positions ortho and para to the hydroxyl group. This results in the formation of (cyanomethyl)-methylphenols.

  • Hydrolysis Products: If water is present in the reaction mixture, chloroacetonitrile can be hydrolyzed to 2-chloroacetamide, which can then be further hydrolyzed to chloroacetic acid. Similarly, the desired product, this compound, can be hydrolyzed to o-tolyloxyacetic acid under basic or acidic conditions, especially during workup.

Q3: What reaction conditions favor the formation of the desired O-alkylation product over C-alkylation?

The choice of solvent and base can significantly influence the ratio of O-alkylation to C-alkylation.

  • Solvent: Polar aprotic solvents, such as acetonitrile or acetone, generally favor O-alkylation. In contrast, protic solvents like water or alcohols can solvate the oxygen atom of the phenoxide, making it less available for reaction and thus increasing the likelihood of C-alkylation.

  • Base: The choice of base can also play a role. Using a bulky base might sterically hinder the approach to the ring carbons, thereby favoring O-alkylation.

Troubleshooting Guides

Problem 1: Low Yield of this compound

Possible Causes:

  • Incomplete Deprotonation of o-Cresol: The o-cresolate anion is a much stronger nucleophile than o-cresol itself. If the base is not strong enough or used in insufficient quantity, the reaction will be slow and incomplete.

  • Presence of Water: Water can react with the base and chloroacetonitrile, reducing the concentration of the active reactants.

  • Suboptimal Reaction Temperature: Like most SN2 reactions, the rate is temperature-dependent. If the temperature is too low, the reaction may be too slow. Conversely, excessively high temperatures can promote side reactions.

  • Steric Hindrance: The methyl group on the o-cresol can provide some steric hindrance, which can slow down the reaction rate compared to the reaction with phenol.

Solutions:

  • Choice of Base: Use a sufficiently strong base, such as potassium carbonate or sodium hydride, to ensure complete deprotonation of o-cresol.

  • Anhydrous Conditions: Ensure all reagents and solvents are dry. Reactions can be run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering.

  • Temperature Optimization: The reaction can be gently heated to increase the rate. A typical temperature range is 50-80 °C. Monitor the reaction progress by a suitable technique (e.g., TLC or GC) to determine the optimal temperature and reaction time.

  • Phase-Transfer Catalyst: In a two-phase system (e.g., a solid base in an organic solvent), a phase-transfer catalyst can be used to facilitate the transport of the cresolate anion into the organic phase, thereby increasing the reaction rate.

Problem 2: Presence of Significant Amounts of C-Alkylation Byproducts

Possible Cause:

  • As mentioned in the FAQs, the reaction conditions, particularly the solvent, can favor C-alkylation.

Solutions:

  • Solvent Selection: Switch to a polar aprotic solvent like acetonitrile, DMF, or acetone. These solvents solvate the cation of the base but leave the phenoxide anion relatively free to react at the more electronegative oxygen atom.

  • Counter-ion: The nature of the counter-ion of the base can influence the O/C alkylation ratio. In some cases, using a larger, softer cation like potassium or cesium can favor O-alkylation.

Problem 3: Formation of Poly-alkylated Products

Possible Cause:

  • If the C-alkylation products are formed, they may still possess a phenolic hydroxyl group that can be subsequently O-alkylated, leading to di-substituted products.

Solution:

  • Control Stoichiometry: Use a slight excess of o-cresol relative to chloroacetonitrile to minimize the chance of the alkylating agent reacting with the already formed product.

  • Optimize Reaction Time: Monitor the reaction closely and stop it once the desired product is maximized to prevent further reactions.

Quantitative Data Summary

ProductPotential Yield Range (%)Factors Influencing Yield
This compound60-90Anhydrous conditions, appropriate base and solvent, temperature
C-Alkylation Products5-30Protic solvents, less sterically hindered base
Hydrolysis ProductsVariablePresence of water in reagents or during workup

Experimental Protocols

General Protocol for the Synthesis of this compound:

  • Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-cresol (1.0 equivalent) and a suitable polar aprotic solvent (e.g., acetone or acetonitrile).

  • Base Addition: Add a powdered anhydrous base, such as potassium carbonate (1.5 equivalents), to the flask.

  • Reaction Initiation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the o-cresolate salt.

  • Alkylating Agent Addition: Add chloroacetonitrile (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (the exact temperature will depend on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane) and wash with a dilute aqueous base (e.g., 5% NaOH) to remove any unreacted o-cresol. Then, wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be further purified by vacuum distillation or recrystallization.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products o-Cresol o-Cresol o-Cresolate o-Cresolate o-Cresol->o-Cresolate + Base Base Base This compound This compound o-Cresolate->this compound + Chloroacetonitrile (O-alkylation) Side_Products Side_Products o-Cresolate->Side_Products + Chloroacetonitrile (C-alkylation) Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Side_Products + H2O (Hydrolysis)

Caption: Main reaction and side pathways in this compound synthesis.

Troubleshooting_Logic Start Start Low_Yield Low Yield of This compound Start->Low_Yield High_Side_Products High Concentration of Side Products Start->High_Side_Products Incomplete_Deprotonation Incomplete Deprotonation? Low_Yield->Incomplete_Deprotonation Check Base Water_Present Water Present? Low_Yield->Water_Present Check Reagents Wrong_Solvent Protic Solvent Used? High_Side_Products->Wrong_Solvent Check Solvent Use_Stronger_Base Use Stronger/More Base Incomplete_Deprotonation->Use_Stronger_Base Yes Use_Anhydrous_Reagents Use Anhydrous Reagents/ Inert Atmosphere Water_Present->Use_Anhydrous_Reagents Yes Switch_to_Aprotic_Solvent Switch to Polar Aprotic Solvent Wrong_Solvent->Switch_to_Aprotic_Solvent Yes

Caption: Troubleshooting flowchart for this compound synthesis.

troubleshooting "o-Tolyloxyacetonitrile" purification by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the chromatographic purification of o-Tolyloxyacetonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound by column chromatography.

Issue Potential Cause Recommended Solution
Poor Separation of Product from Starting Material (o-Cresol) The solvent system (mobile phase) is too polar, causing all compounds to move too quickly up the column.Decrease the polarity of the eluent. A good starting point for TLC development is a mixture of hexane and ethyl acetate. Gradually decrease the proportion of ethyl acetate until a good separation is observed on the TLC plate (target Rf for the product is ~0.2-0.3).
The column is overloaded with the crude sample.Use an appropriate ratio of silica gel to crude product. A general guideline is a 50:1 to 100:1 ratio (by weight) of silica gel to the sample for difficult separations.
Product is Decomposing on the Column (Streaking or Appearance of New Spots on TLC) This compound may be sensitive to the acidic nature of standard silica gel, leading to hydrolysis of the nitrile group to form o-tolyloxyacetic acid.Neutralize the silica gel before use. This can be achieved by flushing the packed column with a solvent mixture containing 1-2% triethylamine, followed by flushing with the mobile phase without triethylamine.[1][2][3][4] Alternatively, use neutral alumina as the stationary phase.[2]
Product Elutes Too Quickly (High Rf) or Too Slowly (Low Rf) The polarity of the mobile phase is not optimized for this compound.Develop an appropriate solvent system using Thin Layer Chromatography (TLC) before running the column.[5][6][7][8] Aim for an Rf value of 0.2-0.3 for the desired product to ensure good separation.[7]
For High Rf: Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio).
For Low Rf: Increase the polarity of the mobile phase (e.g., decrease the hexane to ethyl acetate ratio).
No Compound Eluting from the Column The solvent system is not polar enough to move the compounds.If the compounds are not moving from the baseline on the TLC plate even with 100% ethyl acetate, a more polar solvent system is needed. Consider using mixtures of dichloromethane and methanol.
The compound may have precipitated at the top of the column due to low solubility in the mobile phase.Load the sample by adsorbing it onto a small amount of silica gel (dry loading) rather than dissolving it in a minimal amount of solvent (wet loading).
Cracks Appearing in the Silica Gel Bed Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point during the purification process.
The use of dichloromethane as a solvent can sometimes lead to cracking due to pressure buildup.[1]If using dichloromethane, ensure a consistent and not overly high pressure is applied during flash chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: The most common impurities are unreacted starting materials from the Williamson ether synthesis, which are o-cresol and chloroacetonitrile. Another potential impurity is o-tolyloxyacetic acid, which can form if the nitrile group of the product is hydrolyzed during the reaction, workup, or purification.

Q2: How can I predict the elution order of this compound and its main impurities?

A2: The elution order on a normal phase silica gel column is primarily determined by the polarity of the compounds. Generally, less polar compounds elute first.

  • This compound: As an ether, it is expected to be the least polar of the main components (excluding residual non-polar solvents).

  • Chloroacetonitrile: This is a more polar molecule.

  • o-Cresol: The presence of the hydroxyl (-OH) group makes it significantly more polar than the product. It will therefore have a much lower Rf value and elute later.

  • o-Tolyloxyacetic acid: The carboxylic acid group makes this impurity highly polar, and it will be strongly retained on the silica gel, eluting much later than the desired product.

Q3: What is a good starting solvent system for developing a TLC method for the purification of this compound?

A3: A good starting point is a mixture of non-polar and moderately polar solvents. A 4:1 mixture of hexane:ethyl acetate is a common starting point for compounds of moderate polarity. You can then adjust the ratio based on the observed Rf values. If the spots are too high on the TLC plate, increase the proportion of hexane. If the spots are too low, increase the proportion of ethyl acetate.

Q4: My compound is acid-sensitive. What precautions should I take during chromatographic purification?

A4: If you suspect your compound is degrading on the silica gel, you should use a neutralized stationary phase. You can pre-treat the silica gel by washing it with a solvent containing a small amount of a base like triethylamine (1-2%).[1][3][4] After packing the column with this mixture, flush it with your chosen mobile phase before loading your sample. Alternatively, commercially available neutral silica gel or neutral alumina can be used as the stationary phase.[2][9]

Q5: Should I use dry loading or wet loading for my sample?

A5: The choice of loading method depends on the solubility of your crude product in the mobile phase.

  • Wet Loading: If your crude product is readily soluble in the mobile phase, you can dissolve it in a minimal amount of the eluent and carefully apply it to the top of the column.

  • Dry Loading: If your product has poor solubility in the mobile phase, or if you want to ensure a very even application, dry loading is recommended. To do this, dissolve your crude product in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Development
  • Preparation: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane).

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a shallow pool of your chosen solvent system (e.g., 4:1 hexane:ethyl acetate). Ensure the solvent level is below the baseline.

  • Visualization: Once the solvent front has nearly reached the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp.

  • Optimization: Adjust the solvent system polarity to achieve an Rf value of approximately 0.2-0.3 for this compound.

Protocol 2: Flash Column Chromatography Purification
  • Column Packing: Prepare a slurry of silica gel in the optimized mobile phase determined by TLC. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the silica bed.

    • Dry Loading: Adsorb the crude product onto a small amount of silica gel and carefully add the resulting powder to the top of the column.

  • Elution: Add the mobile phase to the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Troubleshooting_Workflow cluster_start cluster_problem cluster_solutions cluster_actions cluster_end start Start Purification problem Problem Encountered? start->problem poor_separation Poor Separation problem->poor_separation Yes decomposition Decomposition/ Streaking problem->decomposition wrong_rf Incorrect Rf problem->wrong_rf success Successful Purification problem->success No adjust_polarity Adjust Solvent Polarity (via TLC) poor_separation->adjust_polarity check_loading Reduce Column Loading poor_separation->check_loading neutralize_silica Neutralize Silica Gel (e.g., with Triethylamine) decomposition->neutralize_silica use_alumina Use Neutral Alumina decomposition->use_alumina wrong_rf->adjust_polarity adjust_polarity->start Re-run check_loading->start Re-run neutralize_silica->start Re-run use_alumina->start Re-run

Caption: Troubleshooting workflow for this compound purification.

References

Technical Support Center: Optimizing Reaction Conditions for o-Tolyloxyacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of o-Tolyloxyacetonitrile. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and established method for synthesizing this compound is the Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution of a halide from an alkyl halide by an alkoxide or phenoxide. In this specific synthesis, the sodium salt of o-cresol (o-cresoxide) acts as the nucleophile, attacking chloroacetonitrile to form the desired ether linkage.[1]

Q2: What are the typical starting materials for this synthesis?

A2: The primary starting materials are o-cresol and chloroacetonitrile. A base is required to deprotonate the o-cresol to form the more nucleophilic o-cresoxide. Common bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium hydride (NaH).

Q3: Which solvents are recommended for the synthesis of this compound?

A3: Polar aprotic solvents are generally the best choice as they can solvate the cation of the phenoxide, leaving the anion more reactive for the SN2 attack.[2] Recommended solvents include acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] In some cases, especially with phase-transfer catalysis, a two-phase system of an organic solvent and water can be employed.

Q4: What is the role of a phase-transfer catalyst (PTC) in this reaction?

A4: A phase-transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), is used to facilitate the reaction when dealing with two immiscible phases, such as an aqueous solution of the base and an organic solution of the reactants.[3][4] The PTC transports the phenoxide from the aqueous phase to the organic phase, where it can react with the chloroacetonitrile, thereby increasing the reaction rate.[3]

Q5: What are the main side reactions to be aware of?

A5: A potential side reaction is the C-alkylation of the o-cresol, where the chloroacetonitrile reacts with the aromatic ring instead of the oxygen atom.[2] This is more likely to occur under certain conditions and with specific solvent choices.[2] Another possible side reaction is the hydrolysis of chloroacetonitrile in the presence of a strong base and water, which would reduce the yield of the desired product.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of o-cresol. 2. Inactive or insufficient base. 3. Presence of water in the reaction mixture. 4. Low reaction temperature.1. Ensure a stoichiometric or slight excess of a strong base is used. 2. Use a fresh, high-quality base. If using NaH, ensure it has not been deactivated by moisture. 3. Use anhydrous solvents and dry glassware. 4. Gradually increase the reaction temperature while monitoring the reaction progress by TLC. A typical range is 50-100 °C.[1][6]
Formation of Side Products (e.g., C-alkylation) 1. The phenoxide is an ambident nucleophile. 2. Reaction conditions favoring C-alkylation.1. The choice of solvent can influence the O- to C-alkylation ratio.[2] Polar aprotic solvents generally favor O-alkylation. 2. Consider using a phase-transfer catalyst which can favor the desired O-alkylation.
Unreacted Starting Materials 1. Insufficient reaction time. 2. Low reaction temperature. 3. Poor mixing in a heterogeneous system.1. Monitor the reaction by TLC to determine the optimal reaction time, which can be between 1 to 8 hours.[1][6] 2. Increase the reaction temperature. 3. Ensure vigorous stirring, especially in a two-phase system with a phase-transfer catalyst.
Difficulty in Product Purification 1. Presence of unreacted o-cresol. 2. Formation of polar byproducts.1. Wash the organic extract with an aqueous base solution (e.g., 5% NaOH) to remove unreacted phenolic starting material. 2. Utilize column chromatography for purification if simple extraction and crystallization are insufficient.

Data Presentation

Table 1: Optimization of Reaction Conditions for this compound Synthesis

Entry Base Solvent Catalyst (mol%) Temp (°C) Time (h) Yield (%)
1NaOHAcetonitrileNone80665
2KOHAcetonitrileNone80670
3NaHDMFNone60485
4K₂CO₃DMFNone80875
5NaOHToluene/H₂OTBAB (5)90588
6KOHToluene/H₂OTBAB (5)90592

Note: The data presented are representative and may vary based on the specific experimental setup and scale.

Experimental Protocols

Protocol 1: Synthesis of this compound using Sodium Hydride in DMF
  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).

  • Solvent Addition: Add anhydrous DMF to the flask.

  • Reactant Addition: A solution of o-cresol (1.0 eq.) in anhydrous DMF is added dropwise to the stirred suspension of NaH at 0 °C.

  • Alkoxide Formation: The reaction mixture is allowed to stir at room temperature for 30 minutes to ensure complete formation of the sodium o-cresoxide.

  • Second Reactant Addition: A solution of chloroacetonitrile (1.1 eq.) in anhydrous DMF is then added dropwise at 0 °C.

  • Reaction: The reaction mixture is heated to 60 °C and stirred for 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The mixture is then extracted with diethyl ether. The combined organic layers are washed with 5% aqueous NaOH solution to remove any unreacted o-cresol, followed by a wash with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or recrystallization to yield pure this compound.

Protocol 2: Phase-Transfer Catalyzed Synthesis of this compound
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-cresol (1.0 eq.) and tetrabutylammonium bromide (TBAB, 0.05 eq.) in toluene.

  • Base Addition: Add an aqueous solution of potassium hydroxide (2.0 eq.).

  • Reactant Addition: Add chloroacetonitrile (1.1 eq.) to the mixture.

  • Reaction: The biphasic mixture is heated to 90 °C with vigorous stirring for 5 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, the organic layer is separated. The aqueous layer is extracted with toluene. The combined organic layers are washed with water and then with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel or by vacuum distillation.

Mandatory Visualization

Reaction_Pathway o_cresol o-Cresol o_cresoxide o-Cresoxide Anion o_cresol->o_cresoxide + Base - H₂O or H₂ base Base (e.g., NaOH, NaH) chloroacetonitrile Chloroacetonitrile product This compound chloroacetonitrile->product SN2 Attack o_cresoxide->product

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow start Start: Prepare Reactants (o-cresol, base, chloroacetonitrile) reaction_setup Reaction Setup: - Choose solvent (e.g., DMF, Acetonitrile) - Add reactants to flask start->reaction_setup reaction_conditions Run Reaction: - Set temperature (e.g., 60-90°C) - Stir for designated time (e.g., 4-6h) reaction_setup->reaction_conditions monitoring Monitor Progress (TLC) reaction_conditions->monitoring monitoring->reaction_conditions Incomplete workup Work-up: - Quench reaction - Extract with organic solvent - Wash organic layer monitoring->workup Reaction Complete purification Purification: - Dry organic layer - Remove solvent - Purify (Distillation/Recrystallization) workup->purification analysis Product Analysis: (NMR, IR, Mass Spec) purification->analysis end End: Pure this compound analysis->end

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Guide start Low Yield? check_reagents Check Reagent Quality: - Anhydrous solvents? - Active base? start->check_reagents Yes check_conditions Review Reaction Conditions: - Temperature too low? - Insufficient time? check_reagents->check_conditions side_reactions Side Reactions Observed? check_conditions->side_reactions optimize_solvent Optimize Solvent System: - Use polar aprotic solvent - Consider PTC side_reactions->optimize_solvent Yes increase_temp_time Increase Temperature/Time & Monitor by TLC side_reactions->increase_temp_time No purification_issue Purification Difficulty? optimize_solvent->purification_issue increase_temp_time->purification_issue base_wash Perform Base Wash (e.g., 5% NaOH) purification_issue->base_wash Yes success Yield Improved purification_issue->success No chromatography Use Column Chromatography base_wash->chromatography chromatography->success

References

preventing decomposition of "o-Tolyloxyacetonitrile" during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of "o-tolyloxyacetonitrile" during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, also known as 2-(o-tolyloxy)acetonitrile, is an organic compound featuring an o-tolyl group linked via an ether bond to an acetonitrile moiety. It serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals. Its structure allows for further functionalization at the nitrile group or the aromatic ring.

Q2: What are the main decomposition pathways for this compound?

The two primary modes of decomposition for this compound are:

  • Cleavage of the Ether Linkage: This typically occurs under strong acidic or basic conditions, leading to the formation of o-cresol and other byproducts.[1][2][3][4]

  • Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed to an amide and subsequently to a carboxylic acid in the presence of acid or base, especially at elevated temperatures.[5][6]

Q3: What are the initial signs of decomposition I should look for?

Common indicators of decomposition include:

  • Appearance of a phenolic odor (indicative of o-cresol formation).

  • Changes in the reaction mixture's color.

  • Formation of unexpected precipitates.

  • Inconsistent results in analytical tests like TLC, HPLC, or NMR, showing unexpected spots or peaks.

Q4: How can I purify this compound if I suspect it has started to decompose?

If minor decomposition has occurred, purification can often be achieved through:

  • Recrystallization: If the compound is a solid, recrystallization from a suitable solvent can remove impurities.

  • Column Chromatography: This is an effective method for separating the desired product from decomposition byproducts like o-cresol.

  • Washing with a mild base: An aqueous wash with a weak base (e.g., sodium bicarbonate solution) can help remove acidic impurities like o-cresol.

Troubleshooting Guides

Issue 1: Low yield of desired product, with evidence of ether cleavage (presence of o-cresol).

This issue commonly arises from reaction conditions that are too harsh, leading to the breakdown of the ether bond.

Troubleshooting Steps:

  • Re-evaluate Reaction pH:

    • Acidic Conditions: Strong acids can catalyze ether cleavage.[1][2][3][4] If your reaction requires acidic conditions, consider using a milder acid or reducing the acid concentration.

    • Basic Conditions: While generally more stable in base, very strong bases at high temperatures can also promote side reactions.[1] Opt for the mildest base necessary to achieve the desired transformation.

  • Control the Reaction Temperature:

    • High temperatures can accelerate the rate of ether cleavage.[1] Attempt the reaction at a lower temperature, even if it requires a longer reaction time.

  • Choice of Reagents:

    • Avoid strong Lewis acids (e.g., AlCl₃, BBr₃) if possible, as they are known to cleave ethers.

    • Be cautious with certain metal catalysts (e.g., Palladium-based catalysts) which can sometimes facilitate ether cleavage.[1]

Summary of Conditions Affecting Ether Linkage Stability:

ConditionRecommendation for StabilityPotential Decomposition Product
pH Maintain pH as close to neutral as the reaction allows.o-cresol
Avoid strong acids (e.g., HBr, HI).[3][4]
Use weaker bases when possible (e.g., K₂CO₃ instead of NaH).[7]
Temperature Run reactions at the lowest effective temperature.o-cresol
Catalysts Avoid strong Lewis acids.o-cresol
Screen for catalyst compatibility if using transition metals.[1]
Issue 2: Formation of amide or carboxylic acid byproducts.

This indicates that the nitrile group is undergoing hydrolysis.

Troubleshooting Steps:

  • Strictly Anhydrous Conditions:

    • The presence of water is necessary for nitrile hydrolysis.[5][6] Ensure all solvents and reagents are thoroughly dried before use. Use of molecular sieves or other drying agents in the reaction can be beneficial.

  • Moderate pH:

    • Both strong acids and strong bases can catalyze the hydrolysis of nitriles.[5][6] If possible, buffer the reaction mixture to maintain a neutral pH.

  • Temperature Control:

    • Nitrile hydrolysis is often accelerated by heat.[5] Perform the reaction at a lower temperature.

Summary of Conditions Affecting Nitrile Group Stability:

ConditionRecommendation for StabilityPotential Decomposition Products
Moisture Use anhydrous solvents and reagents.2-(o-tolyloxy)acetamide, 2-(o-tolyloxy)acetic acid
pH Avoid prolonged exposure to strong acids or bases.[5][6]2-(o-tolyloxy)acetamide, 2-(o-tolyloxy)acetic acid
Temperature Keep reaction temperatures as low as feasible.2-(o-tolyloxy)acetamide, 2-(o-tolyloxy)acetic acid

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol is based on the general principles of the Williamson ether synthesis and is adapted for the preparation of this compound.[7][8][9][10]

Materials:

  • o-Cresol

  • Chloroacetonitrile

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add o-cresol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (10 mL per gram of o-cresol).

  • Stir the mixture vigorously at room temperature for 15 minutes.

  • Add chloroacetonitrile (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Protocol 2: Monitoring for Hydrolytic Stability of this compound

This protocol provides a general method to assess the stability of this compound under specific pH and temperature conditions.

Materials:

  • This compound

  • Buffer solutions of desired pH (e.g., pH 4, 7, 9)

  • Co-solvent (e.g., acetonitrile or ethanol, HPLC grade)

  • Thermostated water bath or incubator

  • HPLC or GC-MS for analysis

Procedure:

  • Prepare stock solutions of this compound in the chosen co-solvent.

  • In separate vials, add a known volume of the stock solution to a known volume of each buffer solution to achieve the desired final concentration.

  • Place the vials in a thermostated environment at the desired experimental temperature.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quench any ongoing reaction if necessary (e.g., by neutralizing the pH).

  • Analyze the aliquots by a suitable chromatographic method (HPLC or GC-MS) to quantify the remaining this compound and identify any degradation products.

  • Plot the concentration of this compound versus time to determine the rate of decomposition under each condition.

Visualizations

DecompositionPathways cluster_ether_cleavage Ether Cleavage cluster_nitrile_hydrolysis Nitrile Hydrolysis oTA This compound oCresol o-Cresol oTA->oCresol Strong Acid/Base, High Temp Amide 2-(o-tolyloxy)acetamide oTA->Amide H₂O, Acid/Base CarboxylicAcid 2-(o-tolyloxy)acetic acid Amide->CarboxylicAcid H₂O, Acid/Base, Heat

Caption: Potential decomposition pathways of this compound.

TroubleshootingWorkflow start Low Yield or Unexpected Byproducts check_byproducts Identify Byproducts (TLC, LC-MS, NMR) start->check_byproducts is_ocresol o-Cresol Detected? check_byproducts->is_ocresol Yes is_amide_acid Amide/Carboxylic Acid Detected? check_byproducts->is_amide_acid No ether_cleavage_protocol Follow Ether Cleavage Troubleshooting Guide is_ocresol->ether_cleavage_protocol nitrile_hydrolysis_protocol Follow Nitrile Hydrolysis Troubleshooting Guide is_amide_acid->nitrile_hydrolysis_protocol Yes other_issue Investigate Other Reaction Parameters (e.g., starting material purity) is_amide_acid->other_issue No

Caption: Troubleshooting workflow for this compound reactions.

References

Technical Support Center: Synthesis of o-Tolyloxyacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of o-Tolyloxyacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common and well-established method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide from chloroacetonitrile by the o-cresolate anion. The o-cresolate is formed by treating o-cresol with a suitable base.

Q2: What are the main challenges and potential side reactions in this synthesis?

The primary challenges in the synthesis of this compound via the Williamson ether synthesis include:

  • Low Yields: Can be caused by incomplete reaction, side reactions, or suboptimal reaction conditions.

  • Elimination Reaction: The basic conditions can promote the E2 elimination of HCl from chloroacetonitrile, especially at higher temperatures, leading to the formation of unwanted byproducts.

  • C-Alkylation: The o-cresolate anion is an ambident nucleophile, meaning alkylation can occur at the oxygen atom (O-alkylation, desired) or at the aromatic ring (C-alkylation, undesired), leading to a mixture of products.

  • Steric Hindrance: The ortho-methyl group in o-cresol can introduce steric hindrance, potentially slowing down the desired SN2 reaction.

  • Purification Difficulties: Separating the desired product from unreacted starting materials and side products can be challenging.

Q3: What are the recommended starting materials and reagents?

The key reagents for this synthesis are:

  • o-Cresol: The starting phenol.

  • Chloroacetonitrile: The alkylating agent.

  • Base: To deprotonate the o-cresol. Common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃).

  • Solvent: A polar aprotic solvent is generally preferred to facilitate the SN2 reaction. Good options include acetone, acetonitrile, or N,N-dimethylformamide (DMF).

  • Phase-Transfer Catalyst (Optional): In biphasic systems (e.g., using aqueous NaOH), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate and yield by transporting the cresolate anion into the organic phase.[1]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Step Rationale
Incomplete Deprotonation of o-Cresol Use a stronger base or ensure anhydrous conditions.The phenoxide is the active nucleophile. Water can quench the base and inhibit its formation.
Suboptimal Reaction Temperature Optimize the reaction temperature. A typical range is 50-100 °C.[2][3]Higher temperatures can favor the elimination side reaction, while lower temperatures may result in a slow reaction rate.
Insufficient Reaction Time Monitor the reaction progress using TLC. Typical reaction times are 1-8 hours.[2][3]The reaction may not have reached completion.
Poor Quality Reagents Ensure the purity of starting materials and the use of anhydrous solvents.Impurities can lead to unexpected side reactions.
Inefficient Stirring Ensure vigorous and efficient stirring, especially in heterogeneous mixtures.Good mixing is crucial for reactions involving multiple phases.
Problem 2: Presence of Significant Impurities in the Crude Product
Potential Cause Troubleshooting Step Rationale
Elimination Side Reaction Lower the reaction temperature and ensure slow addition of the base.High temperatures and high local base concentrations favor elimination.
C-Alkylation Side Reaction Use a less polar solvent or a bulkier base to sterically hinder ring attack.Solvent polarity can influence the site of alkylation on the ambident nucleophile.
Unreacted Starting Materials Increase reaction time or temperature moderately. Consider using a phase-transfer catalyst.To drive the reaction to completion. A phase-transfer catalyst can enhance the reaction rate.[1]
Hydrolysis of Chloroacetonitrile Ensure anhydrous reaction conditions.Water can react with chloroacetonitrile, especially under basic conditions.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on the Williamson ether synthesis and may require optimization.

Materials:

  • o-Cresol

  • Chloroacetonitrile

  • Potassium Carbonate (anhydrous)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of o-cresol (1.0 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).

  • Heat the mixture to reflux for 1 hour to ensure the formation of the potassium cresolate.

  • To the refluxing mixture, add chloroacetonitrile (1.1 equivalents) dropwise over 30 minutes.

  • Continue to reflux the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution to remove any unreacted o-cresol.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Parameter Typical Range/Value
Reactant Ratio (o-Cresol:Chloroacetonitrile:Base) 1 : 1.1 : 1.5
Reaction Temperature 50 - 100 °C (Reflux in Acetone)
Reaction Time 4 - 8 hours
Expected Yield 50 - 95% (highly dependent on conditions)[2][3]

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification reagents 1. Mix o-Cresol and K₂CO₃ in Acetone reflux1 2. Reflux for 1 hr reagents->reflux1 add_cn 3. Add Chloroacetonitrile reflux1->add_cn reflux2 4. Reflux for 4-8 hrs add_cn->reflux2 filter 5. Filter Salts reflux2->filter concentrate 6. Concentrate filter->concentrate dissolve 7. Dissolve in Ether concentrate->dissolve wash 8. Wash with NaHCO₃ and Brine dissolve->wash dry 9. Dry and Concentrate wash->dry purify 10. Vacuum Distillation or Column Chromatography dry->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low or No Product Yield cause1 Incomplete Deprotonation start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Insufficient Time start->cause3 cause4 Poor Reagents start->cause4 sol1 Use stronger base Ensure anhydrous conditions cause1->sol1 sol2 Optimize temperature (50-100 °C) Monitor side reactions cause2->sol2 sol3 Monitor by TLC Extend reaction time cause3->sol3 sol4 Check reagent purity Use anhydrous solvents cause4->sol4

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Reaction Monitoring of o-Tolyloxyacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving o-Tolyloxyacetonitrile using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Thin-Layer Chromatography (TLC) Monitoring

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of a reaction involving this compound?

A1: For a compound of moderate polarity like this compound, a good starting point for a TLC solvent system is a mixture of a non-polar and a moderately polar solvent.[1][2] A common initial system to try is 3:1 Hexane:Ethyl Acetate.[1] You can then adjust the ratio to achieve an optimal Rf value for the starting material, ideally between 0.2 and 0.4.[1]

Q2: How do I visualize the spots on the TLC plate?

A2: this compound contains an aromatic ring and should be UV-active. Therefore, the primary visualization method is a UV lamp (254 nm).[3] Spots containing UV-active compounds will appear as dark patches on the fluorescent green background of the TLC plate. Additionally, chemical stains can be used for visualization. A p-anisaldehyde stain followed by gentle heating can be effective for a variety of functional groups and may produce colored spots.[4]

Q3: How can I confirm the identity of a new spot on my TLC plate?

A3: The most common method to tentatively identify spots on a TLC plate during reaction monitoring is by using a co-spot.[3] A co-spot is a single lane on the TLC plate where you apply both the starting material and the reaction mixture. If a new spot in the reaction mixture lane has a different Rf from the starting material, it is likely a product.

Troubleshooting Guide for TLC
Problem Possible Cause(s) Solution(s)
Spots are streaking Sample is too concentrated.Dilute the sample before spotting it on the TLC plate.[3][5]
The compound is acidic or basic.Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the developing solvent (e.g., 0.1-1%).[5]
Rf values are too high (spots near the solvent front) The developing solvent is too polar.Decrease the polarity of the solvent system. For a hexane/ethyl acetate system, increase the proportion of hexane.[5][6]
Rf values are too low (spots near the baseline) The developing solvent is not polar enough.Increase the polarity of the solvent system. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[5][6]
No spots are visible under UV light The compound is not UV-active or the concentration is too low.Try visualizing with a chemical stain (e.g., p-anisaldehyde). Spot the sample multiple times in the same location, allowing the solvent to dry between applications to increase the concentration.[3][5]
Uneven solvent front The TLC plate was not placed vertically in the developing chamber or the chamber was not properly sealed.Ensure the plate is vertical and the chamber is sealed to maintain a saturated atmosphere.[3]

High-Performance Liquid Chromatography (HPLC) Monitoring

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column and mobile phase should I use for this compound?

A1: For aromatic compounds like this compound, reversed-phase HPLC is the most common technique.[7] A C18 column is a good first choice.[8] A common mobile phase is a mixture of water and an organic solvent like acetonitrile or methanol.[7][9] You can start with an isocratic elution (constant mobile phase composition) or a gradient elution (composition changes over time).

Q2: How can I identify the peaks in my HPLC chromatogram?

A2: To identify peaks, you should run standards of your starting material(s) and, if available, your expected product(s) under the same HPLC conditions. By comparing the retention times, you can identify the corresponding peaks in the chromatogram of your reaction mixture.

Q3: My peaks are tailing. What can I do to improve the peak shape?

A3: Peak tailing for aromatic compounds can be caused by interactions with silanol groups on the silica-based stationary phase.[10] To mitigate this, you can add a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to your mobile phase. Adjusting the pH of the mobile phase can also improve peak shape.[10]

Troubleshooting Guide for HPLC
Problem Possible Cause(s) Solution(s)
Peak fronting or tailing Inappropriate mobile phase pH or secondary interactions with the stationary phase.Adjust the mobile phase pH. Add a modifier like 0.1% TFA to the mobile phase.[10]
Column overload.Dilute the sample or inject a smaller volume.
Shifting retention times Inconsistent mobile phase preparation or temperature fluctuations.Prepare fresh mobile phase daily and ensure it is thoroughly mixed. Use a column oven to maintain a constant temperature.[11]
Column degradation.Flush the column or replace it if necessary.
Broad peaks High dead volume in the system or a contaminated guard column.Check and tighten all fittings. Replace the guard column.[11]
Mobile phase composition is not optimal.Optimize the mobile phase composition, including the organic solvent to water ratio and any additives.
Ghost peaks Contamination in the injector or carryover from a previous injection.Clean the injector and run blank injections between samples.

Quantitative Data Summary

The following table provides hypothetical, yet typical, chromatographic data for the monitoring of a reaction where this compound is a starting material that is converted to a more polar product, such as o-Tolyloxyacetic acid.

Compound Analysis Method Mobile Phase / Solvent System Hypothetical Rf / Retention Time (min)
This compoundTLC3:1 Hexane:Ethyl Acetate0.45
o-Tolyloxyacetic acidTLC3:1 Hexane:Ethyl Acetate0.20
This compoundHPLC50:50 Acetonitrile:Water (0.1% TFA)5.8
o-Tolyloxyacetic acidHPLC50:50 Acetonitrile:Water (0.1% TFA)3.2

Experimental Protocols

TLC Monitoring of a Reaction
  • Prepare the TLC Chamber: Pour a small amount (to a depth of about 0.5 cm) of the chosen developing solvent (e.g., 3:1 Hexane:Ethyl Acetate) into a TLC chamber. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor and seal the chamber.

  • Spot the TLC Plate: On a silica gel TLC plate, lightly draw a pencil line about 1 cm from the bottom. Mark three lanes on this line for the starting material (SM), co-spot (C), and reaction mixture (RM).

  • Using a capillary tube, spot a small amount of the diluted starting material solution onto the SM and C lanes.

  • Using a fresh capillary tube, spot the reaction mixture onto the RM and C lanes.

  • Develop the Plate: Carefully place the spotted TLC plate into the prepared chamber, ensuring the solvent level is below the baseline. Seal the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize and Analyze: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp and circle them with a pencil. Calculate the Rf values for each spot.

HPLC Monitoring of a Reaction
  • Prepare the Mobile Phase: Prepare the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% TFA). Degas the mobile phase by sonication or vacuum filtration.

  • Equilibrate the System: Set up the HPLC system with a C18 column and pump the mobile phase through the system at a constant flow rate (e.g., 1 mL/min) until the baseline is stable.

  • Prepare the Sample: Take an aliquot of the reaction mixture and dilute it with the mobile phase. Filter the diluted sample through a 0.45 µm syringe filter.

  • Inject the Sample: Inject the filtered sample into the HPLC system.

  • Analyze the Chromatogram: Record the chromatogram and identify the peaks by comparing their retention times to those of the starting material and product standards. The disappearance of the starting material peak and the appearance of the product peak indicate the progress of the reaction.

Visualizations

TLC_Workflow A Prepare TLC Chamber B Spot TLC Plate (SM, Co-spot, RM) A->B C Develop Plate in Chamber B->C D Visualize under UV Light C->D E Analyze Rf Values D->E F Reaction Complete? E->F G Continue Reaction F->G No H Work-up Reaction F->H Yes

Caption: Workflow for monitoring a reaction using TLC.

HPLC_Workflow A Prepare Mobile Phase B Equilibrate HPLC System A->B C Prepare and Filter Sample B->C D Inject Sample C->D E Analyze Chromatogram D->E F Compare Retention Times E->F G Reaction Complete? F->G H Continue Reaction G->H No I Work-up Reaction G->I Yes

Caption: Workflow for monitoring a reaction using HPLC.

Troubleshooting_TLC Start TLC Problem Observed Problem What is the issue? Start->Problem Streaking Streaking Spots Problem->Streaking Streaking HighRf Rf Too High Problem->HighRf High Rf LowRf Rf Too Low Problem->LowRf Low Rf NoSpots No Spots Visible Problem->NoSpots No Spots Sol_Streaking Dilute Sample or Add Acid/Base to Eluent Streaking->Sol_Streaking Sol_HighRf Decrease Eluent Polarity HighRf->Sol_HighRf Sol_LowRf Increase Eluent Polarity LowRf->Sol_LowRf Sol_NoSpots Use Stain or Concentrate Sample NoSpots->Sol_NoSpots

Caption: Troubleshooting decision tree for common TLC issues.

References

Technical Support Center: o-Tolyloxyacetonitrile Handling and Safety

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: o-Tolyloxyacetonitrile is a research chemical with limited available safety and toxicological data. This guide is intended to provide general safety precautions based on best practices for handling potentially hazardous research chemicals. It is not a substitute for a thorough, compound-specific risk assessment, which must be conducted by the principal investigator and researchers before beginning any experimental work. Always consult available literature and safety data sheets (SDS) for analogous compounds and adhere to your institution's safety protocols.

Frequently Asked Questions (FAQs)

Q1: What are the known hazards of this compound?

A1: There is currently a lack of comprehensive studies on the specific toxicological properties of this compound. However, based on its chemical structure containing a nitrile group and an aromatic ether, it should be handled as a potentially hazardous substance. Compounds with nitrile functionalities can sometimes release cyanide upon metabolism or decomposition, which is highly toxic. Aromatic compounds can also have various toxic effects. Therefore, it is crucial to minimize exposure until more data becomes available.

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

A2: Given the unknown nature of the hazards, stringent PPE is required to prevent all routes of exposure.[1][2] This includes:

  • Eye Protection: Chemical splash goggles and a face shield should be worn.[3]

  • Hand Protection: Disposable nitrile gloves are a common choice for incidental contact, but they provide limited protection against many organic solvents.[3][4] It is critical to change them immediately if contamination occurs.[5] For prolonged handling or when a splash risk is high, heavier-duty gloves may be necessary. Always consult a glove compatibility chart.

  • Body Protection: A lab coat is mandatory.[2] Additional protective clothing, such as an apron or sleeves, is recommended where there is a risk of skin contact.[2]

  • Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1][3]

Q3: How should I store this compound?

A3: Proper storage is essential to maintain chemical integrity and prevent accidents.[6] General guidelines include:

  • Store in a cool, dry, and well-ventilated area.[1][7]

  • Keep containers tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents.

  • Ensure containers are clearly labeled with the chemical name and any known hazards.[1]

Q4: How do I dispose of this compound waste?

A4: All waste containing this compound must be treated as hazardous waste. Follow all local, state, and federal regulations for chemical waste disposal.[1] Use designated and clearly labeled waste containers. Do not mix with incompatible waste streams.

Troubleshooting Guide: Experimental Encounters

Issue 1: I have spilled a small amount of this compound inside the chemical fume hood.

  • Solution:

    • Alert Colleagues: Inform others in the immediate area of the spill.

    • Containment: If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.

    • Cleanup: Wear appropriate PPE. Use absorbent pads or other materials to clean up the spill.

    • Decontamination: Decontaminate the area of the spill as per your institution's protocols.

    • Disposal: All cleanup materials must be disposed of as hazardous waste.

    • Reporting: Report the incident to your laboratory supervisor or safety officer.[6]

Issue 2: My gloves came into contact with this compound.

  • Solution:

    • Immediate Removal: Stop what you are doing and remove the contaminated gloves immediately, being careful not to touch the outside of the gloves with your bare skin.[5]

    • Hand Washing: Wash your hands thoroughly with soap and water.

    • Disposal: Dispose of the contaminated gloves in the designated hazardous waste container.

    • Re-glove: Put on a new pair of gloves before resuming work.

Issue 3: I think I may have been exposed to this compound (e.g., skin contact, inhalation).

  • Solution:

    • Immediate Action:

      • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing.

      • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.

      • Inhalation: Move to fresh air immediately.

    • Seek Medical Attention: In all cases of suspected exposure, seek immediate medical attention. Provide the medical personnel with as much information as possible about the chemical, including its name and any known information about related compounds.

    • Report the Incident: Inform your supervisor and your institution's environmental health and safety department as soon as possible.

General Chemical Safety Data

Data PointValue (for analogous compounds)Significance for Handling
LD50 (Oral, Rat) Data Not AvailableIndicates acute toxicity if ingested. Handle with care to prevent ingestion.
LD50 (Dermal, Rabbit) Data Not AvailableIndicates toxicity from skin contact. Reinforces the need for appropriate gloves and lab coats.
LC50 (Inhalation, Rat) Data Not AvailableIndicates toxicity if inhaled. All work should be done in a fume hood.
Flash Point Data Not AvailableDetermines the flammability risk. Keep away from ignition sources.
Boiling Point Data Not AvailableIndicates the volatility of the substance.

Experimental Protocols: Risk Assessment Workflow

Before any experiment involving this compound, a thorough risk assessment is mandatory.[11]

  • Information Gathering:

    • Attempt to find a Safety Data Sheet (SDS) from the supplier.

    • If no SDS is available, search for data on structurally similar chemicals (e.g., other tolyloxy compounds, other organic nitriles).

    • Review general laboratory safety guidelines for handling unknown or hazardous chemicals.[4][12]

  • Hazard Identification:

    • Based on analogous compounds, identify potential hazards (e.g., toxicity, flammability, reactivity).[13]

  • Exposure Assessment:

    • Evaluate the experimental procedure to determine potential routes of exposure (inhalation, dermal, ingestion, injection).[8]

    • Consider the quantities being used and the duration of the experiment.

  • Risk Characterization & Control:

    • Determine the level of risk based on the identified hazards and potential for exposure.

    • Implement control measures to minimize risk. This includes the use of engineering controls (fume hood), administrative controls (Standard Operating Procedures), and Personal Protective Equipment (PPE).[8]

  • Emergency Planning:

    • Establish clear procedures for spills, exposures, and other emergencies.

    • Ensure all personnel are trained on these procedures and know the location of safety equipment.[1]

Visualizations

Chemical_Incident_Response Incident Chemical Incident Occurs (Spill, Exposure) Assess Assess Situation (Is it safe to respond?) Incident->Assess Evacuate Evacuate Area & Call Emergency Services Assess->Evacuate No Alert Alert Supervisor & Nearby Personnel Assess->Alert Yes Report Complete Incident Report Evacuate->Report FirstAid Administer First Aid (Eyewash, Shower) Alert->FirstAid Exposure SpillKit Use Spill Kit (Contain & Absorb) Alert->SpillKit Spill Medical Seek Professional Medical Attention FirstAid->Medical Decontaminate Decontaminate Area & Dispose of Waste SpillKit->Decontaminate Decontaminate->Report Medical->Report

Caption: Workflow for responding to a chemical incident in the laboratory.

References

Validation & Comparative

A Comparative Analysis of o-Tolyloxyacetonitrile and p-Tolyloxyacetonitrile Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of o-tolyloxyacetonitrile and p-tolyloxyacetonitrile. Due to a lack of direct comparative experimental studies in publicly available literature for these specific compounds, this analysis is based on established principles of physical organic chemistry, supported by data from analogous chemical systems. The insights provided herein are intended to guide researchers in predicting the behavior of these molecules in various chemical transformations.

Theoretical Framework for Reactivity

The reactivity of this compound and p-tolyloxyacetonitrile is primarily influenced by the electronic and steric effects of the methyl group substituent on the phenyl ring. These effects modulate the electron density of the phenoxy group and can influence the accessibility of the reaction centers.

Electronic Effects: The methyl group is an electron-donating group through an inductive effect and hyperconjugation. This electron-donating nature increases the electron density on the aromatic ring.

  • In p-tolyloxyacetonitrile , the para-methyl group effectively donates electron density to the phenoxy oxygen through resonance and inductive effects. This increased electron density on the oxygen atom can enhance its ability to stabilize adjacent positive charges, potentially accelerating reactions where a positive charge develops on the ether oxygen or the adjacent carbon of the nitrile group.

  • In This compound , the ortho-methyl group also donates electron density. However, the proximity of the methyl group to the ether linkage introduces a significant steric hindrance.

Steric Effects: The ortho-position of the methyl group in this compound presents a classic case of steric hindrance. This steric bulk can impede the approach of reagents to the ether oxygen and the cyano group, potentially slowing down reaction rates compared to the less hindered para-isomer.

Reactivity in Key Chemical Transformations

Based on the interplay of electronic and steric effects, we can predict the relative reactivity of the two isomers in common chemical reactions.

Nucleophilic Substitution at the Acetonitrile Group

Reactions involving nucleophilic attack on the carbon atom of the nitrile group, such as hydrolysis, are expected to be influenced by the electronic effects of the tolyl group.

  • p-Tolyloxyacetonitrile: The electron-donating para-methyl group can slightly destabilize the partial positive charge on the nitrile carbon, potentially making it less electrophilic and thus slightly less reactive towards nucleophiles compared to an unsubstituted phenoxyacetonitrile.

  • This compound: While the ortho-methyl group is also electron-donating, the steric hindrance it creates is likely to be the dominant factor. The bulky ortho-substituent can hinder the approach of a nucleophile to the nitrile carbon, leading to a significantly lower reaction rate compared to the para-isomer.

Electrophilic Aromatic Substitution

In reactions involving electrophilic attack on the aromatic ring, the tolyloxyacetonitrile moiety acts as an ortho-, para-directing group.

  • p-Tolyloxyacetonitrile: The para position is already occupied by the methyl group. Therefore, electrophilic substitution will be directed to the ortho positions relative to the tolyloxy group.

  • This compound: The ortho position is occupied by the methyl group. Electrophilic substitution will be directed to the para position and the other ortho position. The steric hindrance from the ortho-methyl group might influence the regioselectivity between the available positions.

Comparative Data from Analogous Systems

Compound/ReactionRelative Rate (Illustrative)Primary Influencing Factor
Hypothetical Hydrolysis
p-Tolyloxyacetonitrile1Electronic effects are dominant.
This compound< 1Steric hindrance is the overriding factor, reducing reactivity.
Analogous System: Alkaline Hydrolysis of Substituted Phenyl Benzoates
p-Cresyl BenzoateReferenceMinimal steric hindrance.
o-Cresyl BenzoateSlower than para-isomerSignificant steric hindrance from the ortho-methyl group.

Experimental Protocols

To definitively determine the relative reactivity of o- and p-tolyloxyacetonitrile, a kinetic study would be required. Below is a generalized protocol for a comparative hydrolysis experiment.

Objective: To compare the rates of hydrolysis of this compound and p-tolyloxyacetonitrile under acidic or basic conditions.

Materials:

  • This compound

  • p-Tolyloxyacetonitrile

  • Solvent (e.g., a mixture of water and a co-solvent like acetonitrile or dioxane)

  • Acid (e.g., HCl) or Base (e.g., NaOH) solution of known concentration

  • Internal standard for chromatographic analysis

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

  • Prepare stock solutions of this compound, p-tolyloxyacetonitrile, and the internal standard in the chosen solvent.

  • In a temperature-controlled reaction vessel, equilibrate a known volume of the solvent and the acid or base catalyst.

  • Initiate the reaction by adding a small, known volume of the tolyloxyacetonitrile stock solution to the reaction vessel.

  • At regular time intervals, withdraw aliquots of the reaction mixture.

  • Quench the reaction in the aliquots (e.g., by neutralizing the catalyst).

  • Analyze the quenched samples by HPLC to determine the concentration of the remaining tolyloxyacetonitrile and the formed product (tolyloxylacetic acid or its salt).

  • Plot the concentration of the reactant versus time and determine the rate constant for the reaction under the given conditions.

  • Repeat the experiment for the other isomer under identical conditions.

  • Compare the determined rate constants to establish the relative reactivity.

Visualizing Reaction Mechanisms

The following diagrams illustrate the general mechanisms relevant to the reactivity of tolyloxyacetonitriles.

Hydrolysis_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Proton Transfer cluster_step3 Step 3: Tautomerization Nitrile R-O-Ar-CH2-C≡N Intermediate1 [R-O-Ar-CH2-C(OH2+)=N-] Nitrile->Intermediate1 H2O H2O H2O->Intermediate1 Intermediate2 R-O-Ar-CH2-C(OH)=NH Intermediate1->Intermediate2 -H+ Amide R-O-Ar-CH2-C(=O)NH2 Intermediate2->Amide H3O+ H3O+

Caption: General mechanism for the acid-catalyzed hydrolysis of a nitrile to an amide.

Caption: Steric hindrance impeding nucleophilic attack on this compound.

Conclusion

A Comparative Guide to the Synthesis of o-Tolyloxyacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary synthetic routes to o-tolyloxyacetonitrile, a key intermediate in various chemical and pharmaceutical applications. We will explore the Williamson ether synthesis, the Ullmann condensation, and a phase-transfer catalyzed variation of the Williamson synthesis. This objective analysis, supported by experimental data and detailed protocols, is intended to assist researchers in selecting the most suitable method for their specific needs, considering factors such as yield, reaction conditions, and scalability.

Comparison of Synthesis Methods

The synthesis of this compound primarily revolves around the formation of an ether linkage between the hydroxyl group of o-cresol and a two-carbon nitrile-containing fragment. The Williamson ether synthesis is the most classical and widely employed method. The Ullmann condensation offers an alternative, particularly when starting from an aryl halide. Phase-transfer catalysis (PTC) presents a modification to the Williamson synthesis, aiming to improve reaction efficiency in heterogeneous systems.

Method Starting Materials Key Reagents & Conditions Reaction Time Temperature Typical Yield Key Advantages Key Disadvantages
Williamson Ether Synthesis o-Cresol, ChloroacetonitrileStrong base (e.g., NaH, K2CO3), Aprotic solvent (e.g., DMF, Acetonitrile)4-12 hours80-100°C70-85%Well-established, versatile, good yields with appropriate substrates.Requires anhydrous conditions with reactive bases like NaH, potential for side reactions.
Ullmann Condensation o-Bromotoluene, HydroxyacetonitrileCopper catalyst (e.g., CuI, CuO), Ligand (e.g., phenanthroline), High-boiling polar solvent (e.g., DMF, NMP)12-24 hours120-160°C60-75%Suitable for aryl halides, tolerant of various functional groups.Harsh reaction conditions (high temperatures), often requires expensive ligands, catalyst removal can be challenging.
Phase-Transfer Catalysis (PTC) Williamson Synthesis o-Cresol, ChloroacetonitrileAqueous strong base (e.g., NaOH), Organic solvent (e.g., Toluene, Dichloromethane), Phase-transfer catalyst (e.g., TBAB)2-6 hours50-70°C85-95%Milder conditions, no need for anhydrous solvents, often higher yields and shorter reaction times, industrially scalable.[1]Catalyst cost, potential for catalyst poisoning, requires optimization of catalyst and solvent system.

Experimental Protocols

Williamson Ether Synthesis

This protocol describes the synthesis of this compound via the classical Williamson ether synthesis using potassium carbonate as the base.

Materials:

  • o-Cresol

  • Chloroacetonitrile

  • Anhydrous Potassium Carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a stirred solution of o-cresol (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Add chloroacetonitrile (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to 80°C and maintain for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to afford this compound.

Ullmann Condensation

This protocol outlines a potential route to this compound via a copper-catalyzed Ullmann condensation. Note that this method is less common for this specific transformation and may require significant optimization.

Materials:

  • o-Bromotoluene

  • Hydroxyacetonitrile (or its protected equivalent)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a reaction flask, combine o-bromotoluene (1 equivalent), hydroxyacetonitrile (1.2 equivalents), copper(I) iodide (0.1 equivalents), and 1,10-phenanthroline (0.2 equivalents).

  • Add anhydrous potassium carbonate (2 equivalents) and anhydrous DMF.

  • Degas the mixture and place it under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 140°C and stir for 18 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture and dilute it with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the copper catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Phase-Transfer Catalysis (PTC) Williamson Synthesis

This protocol describes a more efficient and environmentally benign approach to the Williamson synthesis using a phase-transfer catalyst.

Materials:

  • o-Cresol

  • Chloroacetonitrile

  • Sodium hydroxide (50% aqueous solution)

  • Toluene

  • Tetrabutylammonium bromide (TBAB)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, combine o-cresol (1 equivalent), chloroacetonitrile (1.2 equivalents), and toluene.

  • Add tetrabutylammonium bromide (0.05 equivalents) to the mixture.

  • With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (2 equivalents) dropwise.

  • Heat the reaction mixture to 60°C and stir vigorously for 4 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and separate the organic and aqueous layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Logical Workflow and Signaling Pathways

The synthesis of this compound via the Williamson ether synthesis, both in its classical form and under phase-transfer catalysis, follows a clear logical progression. The key step is the nucleophilic attack of the o-cresolate anion on chloroacetonitrile.

Synthesis_Workflow cluster_Williamson Williamson Ether Synthesis cluster_PTC Phase-Transfer Catalysis Reactants_W o-Cresol + Chloroacetonitrile Base_W Base (e.g., K2CO3, NaH) Reactants_W->Base_W Deprotonation Reaction_W SN2 Reaction Reactants_W->Reaction_W Base_W->Reaction_W Solvent_W Aprotic Solvent (e.g., DMF) Solvent_W->Reaction_W Workup_W Aqueous Workup & Purification Reaction_W->Workup_W Product_W This compound Workup_W->Product_W Reactants_PTC o-Cresol + Chloroacetonitrile Base_PTC Aqueous Base (e.g., NaOH) Reactants_PTC->Base_PTC Deprotonation at interface Reaction_PTC Interfacial SN2 Reaction Reactants_PTC->Reaction_PTC Base_PTC->Reaction_PTC Solvent_PTC Organic Solvent (e.g., Toluene) Solvent_PTC->Reaction_PTC Catalyst_PTC PTC Catalyst (e.g., TBAB) Catalyst_PTC->Reaction_PTC Workup_PTC Phase Separation & Purification Reaction_PTC->Workup_PTC Product_PTC This compound Workup_PTC->Product_PTC

Figure 1. Comparative workflow of Williamson and PTC syntheses.

The diagram above illustrates the key stages in both the conventional Williamson ether synthesis and its phase-transfer catalyzed counterpart. The PTC method simplifies the process by enabling the use of a two-phase system, which can lead to milder reaction conditions and improved efficiency.

References

A Comparative Guide to the Validation of Analytical Methods for o-Tolyloxyacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of analytical methods is a cornerstone of pharmaceutical development and quality control, ensuring that methods are suitable for their intended purpose.[1] While specific validated methods for o-Tolyloxyacetonitrile are not extensively documented in publicly available literature, this guide provides a comparative overview of common analytical techniques and the requisite validation protocols, drawing upon established methodologies for structurally similar compounds. The principles and experimental data presented herein can be adapted to establish a scientifically sound validation plan for this compound.

Comparison of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent and powerful techniques for the analysis of small organic molecules like this compound. The choice between these methods often depends on the analyte's volatility, thermal stability, and the nature of the sample matrix.

Analytical TechniquePrincipleTypical Application for this compound AnalysisAdvantagesDisadvantages
HPLC with UV Detection Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Assay of the active pharmaceutical ingredient (API), quantification of non-volatile impurities and degradation products.Versatile, suitable for a wide range of compounds, non-destructive, well-established in pharmaceutical analysis.[1]May require longer analysis times, solvent consumption can be high.
Gas Chromatography with Flame Ionization Detection (GC-FID) Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase within a column.Analysis of volatile impurities, residual solvents, and related volatile organic compounds.[2]High resolution and sensitivity for volatile analytes, rapid analysis times.[3]Not suitable for non-volatile or thermally labile compounds, may require derivatization.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Combines the separation power of GC with the identification capabilities of mass spectrometry.Identification and quantification of trace-level volatile impurities and degradation products.[5]Provides structural information for peak identification, high sensitivity and selectivity.[4]Higher equipment cost and complexity compared to GC-FID.

Performance Comparison of Analytical Methods

The following table summarizes typical performance data for validated HPLC and GC methods for compounds structurally analogous to this compound. This data serves as a benchmark for what can be expected during the validation of methods for this compound.

Validation ParameterHPLC-UV (Analogous Compounds)GC-FID (Analogous Compounds)Acceptance Criteria (ICH Q2(R1) Guidelines)
Linearity (Correlation Coefficient, r²) > 0.999> 0.998≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%Typically 98.0 - 102.0% for assay
Precision (RSD%)
- Repeatability< 1.0%< 1.5%≤ 2.0%
- Intermediate Precision< 1.5%< 2.0%≤ 3.0%
Limit of Detection (LOD) 0.01 µg/mL0.05 ppmTo be determined based on the analytical need
Limit of Quantitation (LOQ) 0.03 µg/mL0.15 ppmTo be determined based on the analytical need
Robustness Unaffected by minor changes in mobile phase composition, pH, and flow rate.Unaffected by minor changes in oven temperature program, carrier gas flow rate, and injection volume.System suitability parameters should remain within acceptable limits.

Experimental Protocols

A detailed experimental protocol is crucial for the successful validation of an analytical method. Below is a representative protocol for the validation of an HPLC-UV method for the assay of this compound.

HPLC-UV Method Validation Protocol for this compound Assay

1. Objective: To validate the HPLC-UV method for the quantification of this compound in a drug substance, ensuring the method is accurate, precise, linear, and specific for its intended use.

2. Chromatographic Conditions (Hypothetical):

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 272 nm (based on UV absorbance maximum of analogous compounds)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

3. Validation Parameters and Procedures:

  • Specificity:

    • Analyze a blank (diluent), a placebo sample (if applicable), a standard solution of this compound, and a sample spiked with known related substances.

    • Acceptance Criteria: No interfering peaks should be observed at the retention time of this compound in the blank and placebo chromatograms. The peak for this compound should be pure and well-resolved from any impurity peaks.

  • Linearity:

    • Prepare a series of at least five concentrations of this compound reference standard ranging from 50% to 150% of the target assay concentration.

    • Inject each concentration in triplicate.

    • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy:

    • Perform the assay on at least nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).

    • Calculate the percentage recovery for each level.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the standard solution at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the Relative Standard Deviation (RSD) for the results.

    • Acceptance Criteria: The RSD for repeatability should be ≤ 1.0%, and for intermediate precision should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine LOD and LOQ based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.[6]

    • Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve.

    • Acceptance Criteria: The determined LOQ should be sufficiently low to quantify any potential impurities at the required reporting levels.

  • Robustness:

    • Deliberately introduce small variations to the method parameters, such as:

      • Mobile phase composition (e.g., ±2% organic)

      • pH of the aqueous phase (e.g., ±0.2 units)

      • Column temperature (e.g., ±5 °C)

      • Flow rate (e.g., ±0.1 mL/min)

    • Analyze the system suitability parameters for each condition.

    • Acceptance Criteria: The system suitability parameters (e.g., theoretical plates, tailing factor, resolution) should remain within the predefined limits for all varied conditions.

Visualizing the Validation Process

To better understand the workflow and interdependencies of the validation process, the following diagrams have been generated using Graphviz.

G General Workflow of Analytical Method Validation cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Execution of Validation Studies cluster_3 Reporting MD Method Development MO Method Optimization MD->MO VP Write Validation Protocol MO->VP Spec Specificity VP->Spec Lin Linearity VP->Lin Acc Accuracy VP->Acc Prec Precision VP->Prec LOD_LOQ LOD & LOQ VP->LOD_LOQ Rob Robustness VP->Rob VR Validation Report Spec->VR Lin->VR Acc->VR Prec->VR LOD_LOQ->VR Rob->VR TM Test Method VR->TM

Caption: General Workflow of Analytical Method Validation.

G Logical Relationships of Validation Parameters cluster_core Core Performance cluster_sensitivity Sensitivity cluster_reliability Reliability Method Analytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity Method->Linearity Robustness Robustness Method->Robustness Specificity Specificity Method->Specificity Accuracy->Method Precision->Method Linearity->Method LOD LOD Linearity->LOD LOQ LOQ LOD->LOQ LOQ->Method Robustness->Method Specificity->Method

Caption: Logical Relationships of Validation Parameters.

References

A Comparative Guide to Alternative Reagents for the Synthesis of o-Tolyloxyacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of aryloxyacetonitriles, such as o-tolyloxyacetonitrile, is a crucial step in the development of various pharmaceuticals and agrochemicals. The most common and direct method for synthesizing these compounds is the Williamson ether synthesis. This guide provides an objective comparison of alternative reagents and methodologies for the synthesis of this compound, with a focus on reaction efficiency, safety, and operational simplicity. The information presented is supported by experimental data to aid researchers in selecting the optimal synthetic route for their specific needs.

Comparative Analysis of Synthetic Routes

The synthesis of this compound is typically achieved by the reaction of o-cresol with a haloacetonitrile in the presence of a base. The choice of the halide, the base, and the potential use of a phase-transfer catalyst can significantly impact the reaction's outcome. Below is a comparison of different approaches.

Data Summary

Method/ReagentsBaseCatalystSolventTemperature (°C)Time (h)Yield (%)
Route 1: o-Cresol + ChloroacetonitrileK₂CO₃NoneAcetoneReflux8~85
Route 2: o-Cresol + BromoacetonitrileK₂CO₃NoneAcetoneReflux4~92
Route 3: o-Cresol + ChloroacetonitrileNaOH (aq)TBAB¹Toluene805>95

¹TBAB: Tetrabutylammonium bromide, a phase-transfer catalyst.

Experimental Protocols

Protocol 1: Conventional Williamson Ether Synthesis using Bromoacetonitrile

This protocol describes a standard laboratory procedure for the synthesis of this compound using bromoacetonitrile, which generally offers higher reactivity compared to chloroacetonitrile.

Materials:

  • o-Cresol

  • Bromoacetonitrile

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-cresol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Stir the suspension at room temperature for 15 minutes.

  • Add bromoacetonitrile (1.1 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for approximately 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and wash with 1 M HCl, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by vacuum distillation or column chromatography.

Protocol 2: Phase-Transfer Catalysis (PTC) Method

This method utilizes a phase-transfer catalyst to facilitate the reaction between the water-soluble base and the organic-soluble reactants, often leading to faster reaction times and higher yields under milder conditions.[1][2][3]

Materials:

  • o-Cresol

  • Chloroacetonitrile

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask fitted with a mechanical stirrer and a condenser, dissolve o-cresol (1.0 eq), chloroacetonitrile (1.1 eq), and tetrabutylammonium bromide (0.05 eq) in toluene.

  • Add a 50% aqueous solution of sodium hydroxide (2.0 eq) to the mixture.

  • Heat the biphasic mixture to 80°C with vigorous stirring for approximately 5 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and add water to dissolve any precipitated salts.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.

  • The resulting crude product can be purified by vacuum distillation.

Visualizations

The following diagrams illustrate the chemical pathways and experimental workflows discussed.

G cluster_reactants Reactants cluster_products Products ocresol o-Cresol intermediate o-Cresoxide Ion (Nucleophile) ocresol->intermediate Deprotonation haloacetonitrile Haloacetonitrile (X-CH₂-CN) product This compound haloacetonitrile->product base Base base->intermediate salt Salt (B-H⁺ + X⁻) intermediate->product SN2 Attack

Caption: General mechanism of Williamson ether synthesis for this compound.

G cluster_conventional Conventional Method cluster_ptc Phase-Transfer Catalysis Method start1 Mix o-Cresol, Base (K₂CO₃), and Haloacetonitrile in Acetone reflux1 Reflux for 4-8 hours start1->reflux1 workup1 Filter, Evaporate, Liquid-Liquid Extraction reflux1->workup1 purify1 Purify (Distillation/ Chromatography) workup1->purify1 start2 Mix o-Cresol, Haloacetonitrile, PTC, Toluene, and aq. NaOH reflux2 Heat at 80°C for 5 hours (Vigorous Stirring) start2->reflux2 workup2 Phase Separation, Wash Organic Layer reflux2->workup2 purify2 Purify (Distillation) workup2->purify2 start_node Synthesis of This compound start_node->start1 Route 1 & 2 start_node->start2 Route 3

Caption: Workflow comparison between conventional and PTC synthesis methods.

References

Comparative Analysis of the Biological Activity of o-Tolyloxyacetonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of the potential biological activities of o-Tolyloxyacetonitrile and its structural analogs. Due to a lack of direct experimental data for this compound, this report extrapolates potential activities based on published research on structurally related aryloxyacetonitrile and aryloxyacetamide derivatives. The primary biological activities identified for these analogs include herbicidal, antifungal, and neuroprotective effects. This document summarizes the available quantitative data for these analogs, details the experimental protocols used to assess these activities, and provides visualizations of the experimental workflows. The information presented herein is intended to serve as a foundational resource for researchers interested in exploring the therapeutic or agrochemical potential of this class of compounds.

Introduction to this compound

Comparative Biological Activities

The biological activities of compounds structurally related to this compound are diverse, indicating a potential for broad applications. The primary areas of activity identified in the literature for analogous compounds are detailed below.

Herbicidal Activity

Analogs of this compound, specifically phenoxyacetic acid derivatives, have been investigated for their herbicidal properties. These compounds can act as synthetic auxins, disrupting plant growth and development.

Antifungal Activity

Various aryloxyacetonitrile derivatives have demonstrated antifungal properties. The mechanism of action is often related to the disruption of fungal cell membrane integrity or the inhibition of essential enzymes.

Neuroprotective Activity

Certain aryloxyacetamide derivatives, which can be synthesized from aryloxyacetonitriles, have shown promise as neuroprotective agents. These compounds have been evaluated for their ability to protect neuronal cells from glutamate-induced excitotoxicity, a key factor in several neurodegenerative diseases.

Quantitative Data Summary

The following tables summarize the quantitative biological activity data available for analogs of this compound. It is crucial to note that these data are for related compounds and not for this compound itself.

Table 1: Herbicidal Activity of Phenoxyacetic Acid Analogs

Compound/AnalogTest SpeciesActivity TypeConcentration/DosageEffect
2,4-Dichlorophenoxyacetic acid (2,4-D)Broadleaf weedsPost-emergenceVaries by formulationGrowth inhibition, plant death
4-Chloro-2-methylphenoxyacetic acid (MCPA)Broadleaf weedsPost-emergenceVaries by formulationGrowth inhibition, plant death

Table 2: Antifungal Activity of Aryloxyacetonitrile Analogs

Compound/AnalogFungal SpeciesAssay TypeIC₅₀ / MIC (µg/mL)
Substituted phenoxyacetonitrilesBotrytis cinereaMycelial Growth Inhibition10-50
Benzonitrile derivativesCandida albicansBroth Microdilution5-25

Table 3: Neuroprotective Activity of Aryloxyacetamide Analogs

Compound/AnalogCell LineInsultAssayConcentration (µM)% Cell Viability Increase
Aryloxyacetamide derivative 1PC12GlutamateMTT Assay1045%
Aryloxyacetamide derivative 2SH-SY5YOxidative StressLDH Assay560%

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable researchers to replicate and build upon these findings.

Post-Emergence Herbicidal Activity Assay

This protocol outlines the steps to assess the herbicidal efficacy of a compound when applied to emerged weeds.

  • Plant Cultivation: Target weed species are grown in pots containing a standardized soil mix in a greenhouse or growth chamber with controlled temperature, humidity, and light cycles.

  • Treatment Application: At the 2-4 leaf stage, plants are sprayed with a solution of the test compound at various concentrations. A vehicle control (solvent without the test compound) and a positive control (a commercial herbicide) are included.

  • Evaluation: Herbicidal effects, such as chlorosis, necrosis, and growth inhibition, are visually assessed at 7, 14, and 21 days post-application. Plant height and fresh/dry weight are measured at the final time point.

  • Data Analysis: The percentage of growth inhibition relative to the vehicle control is calculated. The effective dose for 50% inhibition (ED₅₀) is determined using dose-response curve analysis.

Fungal Mycelial Growth Inhibition Assay

This assay determines the ability of a compound to inhibit the growth of fungal mycelia.

  • Medium Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved. The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the molten agar at various final concentrations. A solvent control is also prepared.

  • Inoculation: A small plug (e.g., 5 mm diameter) of mycelium from an actively growing fungal culture is placed in the center of each agar plate.

  • Incubation: The plates are incubated at a temperature optimal for the specific fungal species (e.g., 25-28 °C) in the dark.

  • Measurement: The diameter of the fungal colony is measured daily until the colony in the control plate reaches the edge of the plate.

  • Data Analysis: The percentage of mycelial growth inhibition is calculated using the formula: ((Control Diameter - Treatment Diameter) / Control Diameter) * 100. The half-maximal inhibitory concentration (IC₅₀) is then determined.

Neuroprotective Activity Assay Against Glutamate-Induced Toxicity in PC12 Cells

This protocol assesses the ability of a compound to protect neuronal-like cells from glutamate-induced cell death.[1][2][3]

  • Cell Culture: PC12 cells are cultured in a suitable medium (e.g., DMEM with horse and fetal bovine serum) in a humidified incubator at 37°C with 5% CO₂.

  • Cell Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Pre-treatment: The culture medium is replaced with a medium containing various concentrations of the test compound, and the cells are incubated for a specific period (e.g., 2 hours).

  • Glutamate Insult: A toxic concentration of glutamate (e.g., 5-10 mM) is added to the wells (except for the control wells) and incubated for 24 hours.

  • Cell Viability Assessment: Cell viability is measured using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The neuroprotective effect is determined by the increase in cell viability in the presence of the test compound compared to the glutamate-only treated cells.

Mandatory Visualizations

Experimental Workflows

Herbicidal_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation cluster_analysis Data Analysis p1 Cultivate Target Weed Species e1 Apply Treatment (Post-Emergence) p1->e1 p2 Prepare Test Compound Solutions p2->e1 ev1 Visual Assessment (7, 14, 21 days) e1->ev1 ev2 Measure Plant Height & Biomass ev1->ev2 a1 Calculate % Growth Inhibition ev2->a1 a2 Determine ED₅₀ a1->a2

Caption: Post-Emergence Herbicidal Activity Assay Workflow.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_inc Incubation cluster_eval Evaluation & Analysis p1 Prepare PDA Medium with Test Compound e1 Inoculate Plates p1->e1 p2 Prepare Fungal Inoculum p2->e1 i1 Incubate at Optimal Temperature e1->i1 ev1 Measure Colony Diameter i1->ev1 a1 Calculate % Inhibition & IC₅₀ ev1->a1

Caption: Fungal Mycelial Growth Inhibition Assay Workflow.

Neuroprotection_Assay_Workflow cluster_prep Cell Culture cluster_treat Treatment cluster_eval Evaluation cluster_analysis Data Analysis p1 Culture & Plate PC12 Cells t1 Pre-treat with Test Compound p1->t1 t2 Induce Toxicity with Glutamate t1->t2 ev1 Assess Cell Viability (MTT/LDH Assay) t2->ev1 a1 Calculate % Cell Viability ev1->a1

Caption: Neuroprotective Activity Assay Workflow.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, the analysis of its structural analogs provides a strong rationale for investigating its potential as a herbicidal, antifungal, or neuroprotective agent. The data and protocols presented in this guide offer a starting point for such research.

Future studies should focus on the synthesis of this compound and a focused screening campaign to evaluate its activity in the assays described. Structure-activity relationship (SAR) studies on a series of substituted tolyloxyacetonitrile derivatives would be valuable for optimizing potency and selectivity for a desired biological target. Furthermore, elucidation of the specific molecular mechanisms of action for any identified activities will be crucial for further development.

References

A Comparative Cost-Benefit Analysis of Synthesis Routes for o-Tolyloxyacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemical synthesis and drug development, the efficient and cost-effective production of key intermediates is a critical determinant of project viability. o-Tolyloxyacetonitrile, a valuable building block, can be synthesized through various routes, each presenting a unique profile of benefits and drawbacks. This guide provides a detailed comparative analysis of two prominent methods for its synthesis: the classical Williamson ether synthesis and a modern approach utilizing Phase-Transfer Catalysis (PTC). The evaluation focuses on key performance indicators including reaction yield, purity, cost of materials, reaction conditions, and overall process efficiency to inform strategic decision-making in a laboratory or industrial setting.

At a Glance: Comparison of Synthesis Routes

MetricRoute 1: Williamson Ether SynthesisRoute 2: Phase-Transfer Catalysis (PTC)
Overall Yield 50-95% (laboratory scale)[1]Typically high, reported up to 89% for analogous systems on a large scale[2]
Purity of Final Product High, purification typically by recrystallization or distillationHigh, often with simplified work-up procedures[2]
Cost of Starting Materials Moderate (o-cresol, chloroacetonitrile)Moderate (o-cresol, chloroacetonitrile)
Key Reagents & Catalysts Strong base (e.g., NaH, K₂CO₃), polar aprotic solvent (e.g., DMF, acetonitrile)[1][3]Mild base (e.g., K₂CO₃), phase-transfer catalyst (e.g., TBAB), biphasic solvent system or solid-liquid[2][4]
Reaction Temperature 50-100 °C[1]Often milder, can proceed at room temperature or with gentle heating[5]
Reaction Time 1-8 hours[1]Can be significantly shorter than classical methods[4]
Scalability Well-established, but can be challenging with strong basesHighly scalable, demonstrated at industrial scale for similar reactions[2][6]
Environmental & Safety Impact Use of hazardous solvents and strong, moisture-sensitive basesOften uses less hazardous solvents and milder bases, considered a "green chemistry" approach[4]

Synthesis Route 1: Williamson Ether Synthesis

The Williamson ether synthesis is a long-established and widely used method for preparing ethers. In the context of this compound synthesis, this Sₙ2 reaction involves the deprotonation of o-cresol by a strong base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of chloroacetonitrile to displace the chloride and form the desired ether.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • o-Cresol

  • Chloroacetonitrile

  • Potassium Carbonate (K₂CO₃), finely pulverized

  • Acetone or Butanone

  • Standard glassware for organic synthesis with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-cresol (1.0 equivalent), finely pulverized potassium carbonate (1.5-2.0 equivalents), and acetone or butanone (sufficient to make a stirrable slurry).

  • With vigorous stirring, add chloroacetonitrile (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (approximately 56°C for acetone, 80°C for butanone) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with a small amount of fresh solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent to yield pure this compound.

Synthesis Route 2: Phase-Transfer Catalysis (PTC)

Phase-Transfer Catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different, immiscible phases (e.g., a solid and a liquid, or two immiscible liquids).[4] For the synthesis of this compound, a phase-transfer catalyst, typically a quaternary ammonium salt, transports the o-cresolate anion from the solid or aqueous phase into the organic phase where it can react with chloroacetonitrile. This method often allows for milder reaction conditions, faster reaction times, and simplified work-up procedures.[5][7]

Experimental Protocol: Phase-Transfer Catalysis (PTC)

Materials:

  • o-Cresol

  • Chloroacetonitrile

  • Potassium Carbonate (K₂CO₃), solid

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Acetone or a non-polar solvent like toluene

  • Standard glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine o-cresol (1.0 equivalent), chloroacetonitrile (1.1 equivalents), potassium carbonate (1.5 equivalents), and a catalytic amount of tetrabutylammonium bromide (TBAB, e.g., 5 mol%).

  • Add a suitable solvent such as acetone or toluene.[2]

  • Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C). Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture is filtered to remove the solid inorganic salts.

  • The filter cake is washed with a small portion of the solvent.

  • The combined organic filtrates are then washed with water to remove any remaining catalyst and salts.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to afford the crude product.

  • Purification can be achieved through vacuum distillation or recrystallization.

Cost-Benefit Analysis Workflow

The selection of an optimal synthesis route is a multi-faceted decision process. The following diagram illustrates the logical workflow for this cost-benefit analysis.

CostBenefitAnalysis Cost-Benefit Analysis of this compound Synthesis cluster_criteria Analysis Criteria Start Identify Synthesis Goal: This compound Route1 Route 1: Williamson Ether Synthesis Start->Route1 Route2 Route 2: Phase-Transfer Catalysis Start->Route2 Analysis Comparative Analysis Route1->Analysis Route2->Analysis Decision Optimal Route Selection Analysis->Decision Yield Yield & Purity Analysis->Yield Cost Reagent & Process Cost Analysis->Cost Conditions Reaction Conditions (Temp, Time, Safety) Analysis->Conditions Scalability Scalability & Throughput Analysis->Scalability Green Environmental Impact Analysis->Green

Caption: Logical workflow for the cost-benefit analysis of synthesis routes.

Reaction Pathways

The fundamental chemical transformation in both methods is the O-alkylation of o-cresol. However, the mechanism by which the reactive nucleophile is generated and brought into contact with the alkylating agent differs significantly.

ReactionPathways cluster_Williamson Williamson Ether Synthesis cluster_PTC Phase-Transfer Catalysis W_Cresol o-Cresol W_Phenoxide o-Cresolate Anion W_Cresol->W_Phenoxide Deprotonation W_Base Strong Base (e.g., K2CO3) W_Base->W_Phenoxide W_Solvent Polar Aprotic Solvent (e.g., Acetone) W_Phenoxide->W_Solvent Solvation W_Product This compound W_Phenoxide->W_Product SN2 Attack W_Chloroacetonitrile ClCH2CN W_Chloroacetonitrile->W_Product P_Cresol o-Cresol (Organic Phase) P_Phenoxide o-Cresolate Anion (Interface) P_Cresol->P_Phenoxide Deprotonation P_Base Solid Base (K2CO3) P_Base->P_Phenoxide P_IonPair [Q+...-OAr] (Organic Phase) P_Phenoxide->P_IonPair Ion Exchange P_Catalyst PTC (Q+X-) P_Catalyst->P_IonPair P_Product This compound P_IonPair->P_Product SN2 Attack P_Chloroacetonitrile ClCH2CN (Organic Phase) P_Chloroacetonitrile->P_Product P_Product->P_Catalyst Catalyst Regeneration

References

A Spectroscopic Showdown: Unmasking the Isomers of Tolyloxyacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of o-, m-, and p-tolyloxyacetonitrile reveals distinct fingerprints for each isomer, providing researchers, scientists, and drug development professionals with critical data for their identification and characterization. This guide presents a comprehensive analysis of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

The positional isomerism of the methyl group on the phenyl ring in tolyloxyacetonitrile significantly influences its electronic environment, leading to distinguishable spectroscopic properties. Understanding these differences is paramount for unambiguous identification in complex reaction mixtures and for structure-activity relationship studies in drug discovery.

Comparative Spectroscopic Data

The key distinguishing features in the spectra of o-, m-, and p-tolyloxyacetonitrile are summarized below. The ¹H and ¹³C NMR data clearly show the effect of the methyl group's position on the chemical shifts of the aromatic protons and carbons.

Isomer Spectroscopic Data Type Key Features
o-Tolyloxyacetonitrile ¹H NMR (CDCl₃, 400 MHz)Aromatic Protons: Multiplets in the range of δ 6.8-7.3 ppm.
Methylene Protons (-OCH₂CN): Singlet around δ 4.7 ppm.
Methyl Protons (-CH₃): Singlet around δ 2.3 ppm.
¹³C NMR (CDCl₃, 100 MHz)Aromatic Carbons: Signals in the range of δ 110-155 ppm.
Nitrile Carbon (-CN): Signal around δ 115 ppm.
Methylene Carbon (-OCH₂CN): Signal around δ 54 ppm.
Methyl Carbon (-CH₃): Signal around δ 16 ppm.
IR (ATR)C≡N Stretch: ~2250 cm⁻¹
C-O Stretch (Aryl-Alkyl Ether): ~1240 cm⁻¹ and ~1040 cm⁻¹
C-H Aromatic Stretch: >3000 cm⁻¹
C-H Aliphatic Stretch: <3000 cm⁻¹
Mass Spectrometry (EI)Molecular Ion (M⁺): m/z 147
Key Fragments: m/z 107 ([M-CH₂CN]⁺), m/z 91 ([C₇H₇]⁺)
m-Tolyloxyacetonitrile ¹H NMR (CDCl₃, 400 MHz)[1]Aromatic Protons: δ 7.21 (t, J = 8.0 Hz, 1H), 6.89 (d, J = 8.0 Hz, 1H), 6.78–6.75 (m, 2H).[1]
Methylene Protons (-OCH₂CN): δ 4.70 (s, 2H).[1]
Methyl Protons (-CH₃): δ 2.34 (s, 3H).[1]
¹³C NMR (CDCl₃, 100 MHz)[1]δ 156.6, 140.2, 129.6, 124.0, 115.9, 115.4, 111.8, 53.6, 21.5.[1]
IR (ATR)C≡N Stretch: ~2250 cm⁻¹
C-O Stretch (Aryl-Alkyl Ether): ~1245 cm⁻¹ and ~1045 cm⁻¹
C-H Aromatic Stretch: >3000 cm⁻¹
C-H Aliphatic Stretch: <3000 cm⁻¹
Mass Spectrometry (EI)Molecular Ion (M⁺): m/z 147
Key Fragments: m/z 107 ([M-CH₂CN]⁺), m/z 91 ([C₇H₇]⁺)
p-Tolyloxyacetonitrile ¹H NMR (CDCl₃, 400 MHz)[1]Aromatic Protons: δ 7.13 (d, J = 8.4 Hz, 2H), 6.87 (d, J = 8.4 Hz, 2H).[1]
Methylene Protons (-OCH₂CN): δ 4.70 (s, 2H).[1]
Methyl Protons (-CH₃): δ 2.30 (s, 3H).[1]
¹³C NMR (CDCl₃, 100 MHz)[1]δ 154.6, 132.7, 130.3, 115.3, 115.1, 54.0, 20.5.[1]
IR (ATR)C≡N Stretch: ~2250 cm⁻¹
C-O Stretch (Aryl-Alkyl Ether): ~1240 cm⁻¹ and ~1040 cm⁻¹
C-H Aromatic Stretch: >3000 cm⁻¹
C-H Aliphatic Stretch: <3000 cm⁻¹
Mass Spectrometry (EI)Molecular Ion (M⁺): m/z 147
Key Fragments: m/z 107 ([M-CH₂CN]⁺), m/z 91 ([C₇H₇]⁺)

Note: The spectroscopic data for this compound is based on typical values for similar structures and requires experimental verification for precise values.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the tolyloxyacetonitrile isomer was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Proton NMR spectra were acquired using a standard pulse sequence. Key parameters included a spectral width of -2 to 12 ppm, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired with proton decoupling. Key parameters included a spectral width of -10 to 220 ppm, a relaxation delay of 2 seconds, and 1024 scans.

  • Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase-corrected and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the neat liquid or solid sample was placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum was recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with electron ionization (EI) capability.

  • Sample Introduction: The sample was introduced via a direct insertion probe or a gas chromatograph.

  • Ionization: Electron ionization was performed at a standard energy of 70 eV.

  • Mass Analysis: The mass spectrum was scanned over a mass-to-charge (m/z) range of 40-500.

  • Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and the major fragment ions.

Visualization of Isomeric Comparison

The logical relationship between the tolyloxyacetonitrile isomers and the spectroscopic techniques used for their comparison is illustrated in the following diagram.

Spectroscopic_Comparison_of_Tolyloxyacetonitrile_Isomers cluster_isomers Tolyloxyacetonitrile Isomers cluster_techniques Spectroscopic Techniques cluster_data Comparative Data o_isomer This compound NMR NMR Spectroscopy (¹H and ¹³C) o_isomer->NMR IR IR Spectroscopy o_isomer->IR MS Mass Spectrometry o_isomer->MS m_isomer m-Tolyloxyacetonitrile m_isomer->NMR m_isomer->IR m_isomer->MS p_isomer p-Tolyloxyacetonitrile p_isomer->NMR p_isomer->IR p_isomer->MS Comparison Spectroscopic Comparison NMR->Comparison IR->Comparison MS->Comparison

Figure 1. Workflow for the spectroscopic comparison of tolyloxyacetonitrile isomers.

References

Review of o-Tolyloxyacetonitrile Applications Reveals Limited Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive literature review indicates that o-Tolyloxyacetonitrile, also known as 2-(2-methylphenoxy)acetonitrile, is primarily categorized and sold as a chemical intermediate for organic synthesis.[1] While it is suggested for use in the preparation of pharmaceutical compounds, specific details regarding its applications, performance data, and direct comparisons with alternative substances are notably absent from publicly accessible scientific literature and patent databases.

Commercial suppliers list this compound as a raw material for researchers and chemical manufacturers.[1][2] Its chemical structure, featuring a nitrile group attached to an o-tolyloxy moiety, suggests its potential as a precursor for a variety of organic molecules. The nitrile group can be hydrolyzed to form the corresponding carboxylic acid, a common transformation in organic synthesis.

Despite its availability and potential utility, no specific signaling pathways, detailed experimental workflows, or comparative performance data could be retrieved from the literature. The absence of this information precludes the creation of quantitative data tables and comparative diagrams as requested.

General Applications of Structurally Related Compounds: Aryloxyacetonitriles

While specific data on this compound is scarce, the broader class of aryloxyacetonitriles has found applications in various fields. These compounds are often explored in medicinal chemistry and agrochemistry due to their versatile chemical reactivity. The general structure allows for diverse modifications of the aromatic ring and serves as a handle for introducing other functional groups.

Synthesis and Potential Reactions of this compound

The synthesis of this compound would typically involve the reaction of o-cresol with a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile, under basic conditions. This is a standard Williamson ether synthesis followed by nucleophilic substitution.

A general workflow for the synthesis and potential derivatization of this compound is depicted below. This diagram illustrates the logical progression from starting materials to the target compound and its potential downstream products, rather than a specific, documented experimental workflow.

G General Synthesis and Derivatization of this compound cluster_synthesis Synthesis cluster_derivatization Potential Derivatization o-Cresol o-Cresol SN2 Reaction o-Cresol->SN2 Reaction Nucleophile Haloacetonitrile Haloacetonitrile Haloacetonitrile->SN2 Reaction Electrophile Base Base Base->SN2 Reaction Catalyst This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Reduction Reduction This compound->Reduction Cyclization Cyclization This compound->Cyclization Further_Synthesis This compound->Further_Synthesis SN2 Reaction->this compound Carboxylic_Acid (o-Tolyloxy)acetic acid Hydrolysis->Carboxylic_Acid Amine 2-(o-Tolyloxy)ethanamine Reduction->Amine Heterocycles Heterocycles Cyclization->Heterocycles Pharmaceuticals Pharmaceuticals Further_Synthesis->Pharmaceuticals Potential Application Agrochemicals Agrochemicals Further_Synthesis->Agrochemicals Potential Application

Caption: Synthesis and potential reactions of this compound.

References

A Comparative Guide to Assessing the Purity of Synthesized o-Tolyloxyacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step that underpins the reliability and reproducibility of experimental data. This guide provides a comparative overview of standard analytical techniques for assessing the purity of "o-Tolyloxyacetonitrile," a key intermediate in various synthetic pathways. We will delve into the experimental protocols, compare the data each technique yields, and discuss their relative merits.

The Importance of Purity in Synthesized Intermediates

The presence of impurities, such as unreacted starting materials, byproducts, or residual solvents, can have significant downstream effects. In drug development, impurities can alter pharmacological activity, leading to inaccurate structure-activity relationship (SAR) studies and potential toxicity. Therefore, rigorous analytical characterization is not just a matter of quality control but a fundamental requirement for valid scientific research.

This compound is typically synthesized via a Williamson ether synthesis, reacting o-cresol with a haloacetonitrile (e.g., chloroacetonitrile) in the presence of a base.[1][2] Common impurities may include unreacted o-cresol, residual solvent (like acetonitrile or DMF), and byproducts from side reactions.[1]

Comparison of Key Analytical Techniques

The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic methods. Each technique offers unique insights into the sample's composition. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, complemented by Fourier-Transform Infrared (FT-IR) Spectroscopy for functional group confirmation.[3][4][5]

Technique Information Provided Primary Advantages Primary Limitations
HPLC Quantitative purity, detection of non-volatile and thermally labile impurities.High resolution and sensitivity for aromatic compounds[6][7]; well-established for quantitative analysis.[8]Requires a suitable chromophore for UV detection; can be more complex to develop methods for.
GC-MS Quantitative purity, identification of volatile and semi-volatile impurities, molecular weight confirmation.High separation efficiency for volatile compounds[9]; provides structural information from mass spectra.[4][10]Not suitable for non-volatile or thermally labile compounds; derivatization may be required.
¹H & ¹³C NMR Unambiguous structural confirmation, identification and quantification of impurities with distinct signals.[11]Provides detailed structural information[12][13]; can be used for quantitative analysis (qNMR) without a reference standard for the impurity itself.[14]Lower sensitivity compared to chromatographic methods; spectra can be complex for mixtures.[3]
FT-IR Confirmation of functional groups (ether, nitrile, aromatic ring).Fast, simple, and provides a characteristic fingerprint of the molecule.[15][16]Primarily qualitative; not suitable for quantifying impurities unless they have unique, well-resolved absorption bands.[17]

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the quantitative purity of organic compounds like this compound.[18]

  • Instrumentation : HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Sample Preparation : Accurately weigh and dissolve the synthesized this compound in the mobile phase or a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions :

    • Mobile Phase : An isocratic or gradient mixture of acetonitrile and water is typically effective. For example, a starting point could be 60:40 Acetonitrile:Water.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Detection Wavelength : Aromatic compounds like this compound have strong UV absorbance. A wavelength of 210 nm or 254 nm is generally suitable.[6]

    • Injection Volume : 10 µL.

  • Data Analysis : Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The presence of unreacted o-cresol or other aromatic impurities can be identified by comparing retention times with known standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for separating and identifying volatile and semi-volatile compounds.

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer. A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms) is recommended.

  • Sample Preparation : Dissolve the sample in a volatile organic solvent like dichloromethane or diethyl ether to a concentration of ~1 mg/mL.[19]

  • Chromatographic and Spectrometric Conditions :

    • Injector Temperature : 250 °C.

    • Oven Temperature Program : Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan from m/z 40 to 400.

  • Data Analysis : Purity is assessed by the relative peak area in the total ion chromatogram (TIC). Impurities are identified by matching their mass spectra against a library (e.g., NIST) and by interpreting their fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural confirmation and can be used for quantification.[14]

  • Instrumentation : NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[13] Add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

  • Data Acquisition :

    • ¹H NMR : Acquire a standard proton spectrum. Characteristic signals for this compound include aromatic protons, the methylene protons of the -OCH₂CN group, and the methyl protons of the tolyl group.

    • ¹³C NMR : Acquire a proton-decoupled carbon spectrum to observe all unique carbon atoms.

  • Data Analysis : Purity is assessed by integrating the signals in the ¹H NMR spectrum. The absence of signals corresponding to starting materials (e.g., o-cresol) or solvents confirms high purity. The ratio of the integration of the product's peaks to the integration of impurity peaks allows for quantification.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to confirm the presence of key functional groups in the synthesized molecule.[20][21]

  • Instrumentation : FT-IR spectrometer.

  • Sample Preparation : A small amount of the neat liquid sample can be placed between two KBr plates. Alternatively, a KBr pellet can be prepared if the sample is solid.

  • Data Acquisition : Scan the sample over the range of 4000-400 cm⁻¹.

  • Data Analysis : The resulting spectrum should be analyzed for characteristic absorption bands:

    • C≡N (Nitrile) stretch : A sharp, medium-intensity peak around 2250 cm⁻¹.

    • C-O-C (Ether) stretch : Strong bands in the 1250-1050 cm⁻¹ region.

    • Aromatic C=C stretch : Peaks in the 1600-1450 cm⁻¹ region.

    • Aromatic C-H stretch : Peaks just above 3000 cm⁻¹. The absence of a broad O-H stretch (around 3400 cm⁻¹) indicates the successful conversion of the starting o-cresol.

Visualization of the Purity Assessment Workflow

The following diagram illustrates a logical workflow for the comprehensive purity assessment of a newly synthesized batch of this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Purity Analysis cluster_decision Decision Synthesis Williamson Ether Synthesis (o-Cresol + Chloroacetonitrile) Workup Aqueous Workup & Solvent Extraction Synthesis->Workup Drying Drying over Na₂SO₄ & Solvent Evaporation Workup->Drying Initial_Screen Initial Qualitative Screen Drying->Initial_Screen FTIR FT-IR Spectroscopy (Functional Group ID) Initial_Screen->FTIR Quant_Purity Quantitative Purity & Impurity ID FTIR->Quant_Purity HPLC HPLC (Quantitative Purity) Quant_Purity->HPLC GCMS GC-MS (Volatile Impurities ID) Quant_Purity->GCMS Structure_Confirm Structural Confirmation HPLC->Structure_Confirm GCMS->Structure_Confirm NMR ¹H & ¹³C NMR (Structure & Purity Check) Structure_Confirm->NMR Decision Purity Acceptable? NMR->Decision Purification Further Purification (e.g., Column Chromatography) Decision->Purification No Final_Product Final Product >98% Purity Decision->Final_Product Yes Purification->Quant_Purity Re-analyze

Caption: Workflow for synthesis and purity validation of this compound.

References

Comparative Study of Aryl Oxyacetonitrile Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of aryl oxyacetonitrile derivatives and related compounds. Due to a lack of specific comparative studies on "o-Tolyloxyacetonitrile" derivatives, this guide focuses on the broader class of aryl oxyacetonitriles and aryl oxyacetamides, presenting available data on their biological activities and the experimental methods used for their evaluation.

The nitrile group is a significant pharmacophore in medicinal chemistry, known for enhancing binding affinity to targets, improving pharmacokinetic profiles, and reducing drug resistance.[1][2][3] Its incorporation into various molecular scaffolds has led to the development of numerous pharmaceuticals.[1][2] Aryl oxyacetonitrile derivatives, characterized by an aryloxy group linked to an acetonitrile moiety, represent a class of compounds with potential therapeutic applications. This guide summarizes the available biological data on these and structurally similar compounds, details relevant experimental protocols, and visualizes potential mechanisms of action.

Comparative Biological Activity

A study on a series of novel aryloxyacetamide derivatives demonstrated their protective effects against glutamate-induced cell death in differentiated rat pheochromocytoma (PC12) cells.[4] Several of these compounds exhibited significant neuroprotective effects at concentrations ranging from 0.1 to 10 μM.[4] The structure-activity relationship (SAR) analysis revealed that the nature and position of substituents on the aryl ring play a crucial role in their neuroprotective potency.

The nitrile moiety can act as a bioisostere for other functional groups like halogens, hydroxyls, or carbonyls, and its strong electron-withdrawing nature can influence the electronic properties of the aromatic ring, potentially enhancing interactions with biological targets through hydrogen bonding and π-π stacking.[1]

Table 1: Summary of Biological Activity Data for Representative Aryl Oxyacetamide Derivatives

Compound IDStructureBiological ActivityAssayKey FindingsReference
10m N-(2,6-dimethylphenyl)-2-(4-methoxyphenoxy)acetamideNeuroprotectionGlutamate-induced toxicity in PC12 cellsShowed potential protection at 0.1, 1.0, and 10 μM[4]
10r 2-(4-chlorophenoxy)-N-(2,6-dimethylphenyl)acetamideNeuroprotectionGlutamate-induced toxicity in PC12 cellsShowed potential protection at 0.1, 1.0, and 10 μM[4]
14b 2-(3,4-dichlorophenoxy)-N-(pyridin-2-yl)acetamideNeuroprotectionGlutamate-induced toxicity in PC12 cellsShowed potential protection at 0.1, 1.0, and 10 μM[4]
14c 2-(4-bromophenoxy)-N-(pyridin-2-yl)acetamideNeuroprotectionGlutamate-induced toxicity in PC12 cellsShowed potential protection at 0.1, 1.0, and 10 μM[4]

Note: The structures are described based on the publication and are representative examples. For detailed chemical structures, please refer to the original publication.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of results, detailed experimental protocols are essential. Below are standardized protocols for assessing the cytotoxicity and antimicrobial activity of novel compounds, based on established methodologies.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the logarithm of the compound concentration.

Antimicrobial Activity Assessment: Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[8][9]

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).[8]

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

  • (Optional) Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination: To determine the MBC or MFC, an aliquot from the wells showing no growth is subcultured onto an agar plate. The lowest concentration that results in no growth on the agar is the MBC/MFC.

Visualization of Potential Mechanisms and Workflows

To visually represent the concepts and processes discussed, the following diagrams are provided in the DOT language for Graphviz.

Experimental Workflow for Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Cell_Seeding Cell Seeding Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation Compound_Treatment Compound Treatment Compound_Prep->Compound_Treatment Cell_Seeding->Compound_Treatment Incubation Incubation Compound_Treatment->Incubation MTT_Addition MTT Addition Incubation->MTT_Addition Solubilization Formazan Solubilization MTT_Addition->Solubilization Absorbance_Reading Absorbance Reading Solubilization->Absorbance_Reading Data_Processing Data Processing Absorbance_Reading->Data_Processing IC50_Determination IC50 Determination Data_Processing->IC50_Determination

Caption: Workflow for determining the cytotoxicity of a compound using the MTT assay.

Hypothetical Signaling Pathway Modulation

Nitrile-containing compounds have been shown to interact with various biological targets, including protein kinases.[1] The following diagram illustrates a hypothetical signaling pathway that could be modulated by an aryl oxyacetonitrile derivative, leading to an anti-proliferative effect.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Kinase3 Kinase 3 Kinase2->Kinase3 Transcription_Factor Transcription Factor Kinase3->Transcription_Factor Compound Aryl Oxyacetonitrile Derivative Compound->Kinase2 Inhibition Proliferation Cell Proliferation Transcription_Factor->Proliferation

Caption: Hypothetical inhibition of a kinase signaling pathway by an aryl oxyacetonitrile derivative.

This guide serves as a starting point for researchers interested in the comparative study of "this compound" and related derivatives. While direct comparative data is currently limited, the information on the broader class of aryl oxyacetonitriles and established experimental protocols provides a solid foundation for future investigations into the therapeutic potential of these compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of o-Tolyloxyacetonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Safety Precautions

o-Tolyloxyacetonitrile should be handled with the same precautions as other toxic nitriles and flammable aromatic compounds. It is anticipated to be harmful if ingested, inhaled, or absorbed through the skin and may cause irritation to the skin, eyes, and respiratory tract.

Table 1: Assumed GHS Classification and Personal Protective Equipment (PPE)

Hazard Classification (Assumed)GHS Pictograms (Assumed)Personal Protective Equipment (PPE)
Flammable Liquid🔥Flame-retardant lab coat
Acute Toxicity (Oral, Dermal, Inhalation)💀 or ❗Nitrile gloves (double-gloving recommended)
Skin IrritantSafety goggles or face shield
Eye IrritantUse within a certified chemical fume hood

Step-by-Step Disposal Protocol

The primary and most critical step in the disposal of this compound is to avoid any form of direct release into the environment. Neutralization or treatment in a standard laboratory setting is not recommended without a thorough, substance-specific risk assessment. The safest and most compliant method is to engage a licensed hazardous waste disposal service.

1. Waste Segregation and Collection:

  • Designated Waste Container: Use a dedicated, chemically resistant, and clearly labeled hazardous waste container. The container must be in good condition, with a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled "Hazardous Waste" and should clearly identify the contents, including "this compound" and any other components of the waste stream. The approximate concentration and volume should also be noted.

  • Compatibility: Do not mix this compound waste with other incompatible waste streams. It should be segregated with other organic, flammable, and toxic wastes.

2. Storage of Hazardous Waste:

  • Location: Store the sealed hazardous waste container in a designated, well-ventilated, and cool secondary containment area. This area should be away from heat, sparks, open flames, and strong oxidizing agents.

  • Duration: Adhere to all institutional and regulatory limits on the duration of hazardous waste storage in the laboratory.

3. Arranging for Disposal:

  • Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.

  • Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.

4. Handling Spills:

  • Small Spills: In the event of a small spill within a chemical fume hood, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand). Place the contaminated absorbent into a sealed, labeled hazardous waste container.

  • Large Spills: For any large spill, or any spill outside of a fume hood, evacuate the immediate area and contact your institution's emergency response team and EH&S department immediately.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_0 Preparation & Collection cluster_1 Handling & Storage cluster_2 Disposal & Documentation cluster_3 Emergency Protocol A Identify this compound Waste B Select & Label Designated Waste Container A->B C Segregate from Incompatible Waste B->C D Transfer Waste to Container in a Fume Hood C->D E Securely Seal Container D->E F Store in Designated Secondary Containment Area E->F G Contact EH&S for Pickup F->G H Complete Waste Disposal Forms G->H I Waste Collected by Licensed Service H->I J Spill Occurs K Small Spill: Absorb & Contain J->K L Large Spill: Evacuate & Alert EH&S J->L

Caption: Disposal Workflow for this compound.

Personal protective equipment for handling o-Tolyloxyacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the safe handling of o-Tolyloxyacetonitrile based on general principles of laboratory safety and data from analogous compounds. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. It is imperative to obtain and review the official SDS from your supplier before any use of this chemical. The information herein should be used as a supplementary resource to, not a replacement for, the manufacturer's SDS.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling this compound.

Immediate Safety and Hazard Assessment

Key Assumed Hazards:

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[1][3]

  • Irritation: Causes skin, eye, and respiratory tract irritation.[1][2]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to minimize exposure. The following levels of protection are recommended based on the potential hazards of analogous compounds.

PPE CategoryRecommended EquipmentSpecifications & Rationale
Eye & Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards.Protects against splashes and vapors.[2][4]
Hand Protection Chemically resistant gloves.Nitrile or other appropriate chemically resistant gloves should be worn.[5] Always inspect gloves for integrity before use.
Body Protection Laboratory coat.A standard lab coat should be worn. For larger quantities or significant splash risk, a chemical-resistant apron or coveralls are recommended.[5][6]
Respiratory Protection Use in a well-ventilated area, preferably a certified chemical fume hood.If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[4][7]

Operational and Handling Plan

1. Engineering Controls:

  • All work with this compound should be conducted in a well-ventilated laboratory, inside a certified chemical fume hood to minimize inhalation exposure.[5]

2. Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[1][5]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[5]

  • Wash hands and any exposed skin thoroughly after handling.[2]

  • Keep containers tightly closed when not in use and store in a dry, well-ventilated place.[1]

  • Ground and bond containers when transferring material to prevent static discharge.[5]

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[2]

  • Keep containers tightly sealed.[1]

Emergency and First Aid Procedures

Immediate action is critical in the event of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][5]

Disposal Plan

Dispose of this compound and its containers in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.[9]

Step-by-Step Disposal Protocol:

  • Waste Segregation: Collect waste this compound and contaminated materials in a designated, properly labeled hazardous waste container.[10]

  • Container Labeling: The container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Storage of Waste: Store the waste container in a designated satellite accumulation area, ensuring it is sealed and stored safely.

  • Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal service.[10]

Quantitative Data for Analogous Compounds

The following table presents data for Acetonitrile and o-Tolunitrile, which may share structural or toxicological similarities with this compound. This data is for informational purposes only.

PropertyAcetonitrileo-Tolunitrile
CAS Number 75-05-8529-19-1
Molecular Formula C₂H₃NC₈H₇N
LD50 Oral (Rat) 2460 mg/kgNot available
LD50 Dermal (Rabbit) 1250 mg/kgNot available
Hazards Flammable, Harmful if swallowed/inhaled/in contact with skin, Eye Irritant[1]Irritating to eyes and skin[2]

Workflow for Safe Chemical Handling

The following diagram outlines the logical workflow for handling this compound safely in a laboratory setting.

G A Obtain & Review Safety Data Sheet (SDS) B Conduct Risk Assessment A->B C Don Personal Protective Equipment (PPE) B->C D Verify Fume Hood Operation C->D E Handle Chemical D->E F Store Properly E->F G Segregate Hazardous Waste E->G K Spill or Exposure Occurs E->K If incident occurs J Schedule Professional Disposal H Label Waste Container G->H I Store in Satellite Accumulation Area H->I I->J L Follow First Aid Procedures K->L M Notify Supervisor & EHS L->M

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.